molecular formula C18H20O6 B15582685 Oxirapentyn

Oxirapentyn

Cat. No.: B15582685
M. Wt: 332.3 g/mol
InChI Key: UDLWCNHPUOUNNV-DAWOBSAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirapentyn is an oxacycle.
[(1S,3S,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate has been reported in Beauveria felina with data available.
from fungus Beauveria felina Sank 19682;  RN from CA;  structure given in first source

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

[(1S,3S,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate

InChI

InChI=1S/C18H20O6/c1-9(2)6-7-17-12(20)13-18(23-13)8-11(21-10(3)19)16(4,5)22-15(18)14(17)24-17/h11,13-15H,1,8H2,2-5H3/t11-,13-,14+,15+,17-,18-/m1/s1

InChI Key

UDLWCNHPUOUNNV-DAWOBSAHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxirapentyns

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 03, 2025

Abstract

Oxirapentyns are a class of highly oxygenated acetylenic meroterpenoids, natural products isolated from the marine-derived fungus Isaria felina (also identified as Amphichorda felina). This guide provides a comprehensive overview of the current understanding of the mechanism of action of various oxirapentyn (B1209997) analogues, summarizing their diverse biological activities. The document details the anti-inflammatory, cytotoxic, antibacterial, and anti-quorum sensing properties of these compounds. Experimental methodologies are described, and quantitative data are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction to Oxirapentyns

Oxirapentyns are a family of chromene derivatives first isolated from the fungus Isaria felina KMM 4639.[1][2] Structurally, they are characterized as shikimate-terpenoid meroterpenoids, possessing a complex and highly oxygenated framework.[3][4] Numerous analogues, including Oxirapentyns A–K, have been identified, each exhibiting distinct biological profiles.[1][2] Research has highlighted their potential as lead compounds in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, cytotoxic, antibacterial, and anti-quorum sensing effects.[1][5]

Mechanisms of Action and Biological Activities

The mechanism of action of oxirapentyns is multifaceted and analogue-specific. The following sections delineate the primary biological activities and the current understanding of their underlying mechanisms.

Anti-Quorum Sensing and Anti-Biofilm Activity of this compound A

This compound A has been identified as a novel quorum sensing inhibitor (QSI) with significant anti-biofilm properties against the opportunistic pathogen Chromobacterium violaceum.[5]

Mechanism of Action:

The primary mechanism involves the disruption of the C. violaceum quorum sensing (QS) system, which is crucial for the regulation of virulence factors and biofilm formation.[5] this compound A achieves this by:

  • Reducing Acyl-Homoserine Lactone (AHL) Production: It leads to a concentration-dependent decrease in the production of the key signaling molecule, N-decanoyl-homoserine lactone (C10-HSL).[5]

  • Downregulating QS-Related Genes: Reverse Transcription-quantitative PCR (RT-qPCR) analysis has shown that this compound A significantly downregulates the expression of critical QS-related genes, including cviI, cviR, vioA, chiA, and pykF.[5]

This disruption of the QS cascade results in the inhibition of violacein (B1683560) production (a QS-regulated pigment), hemolysin synthesis, and a significant reduction in biofilm formation.[5] In vivo studies have further demonstrated that this compound A improves the survival of Galleria mellonella larvae infected with C. violaceum, underscoring its potential as a therapeutic agent against drug-resistant bacterial infections.[5]

G cluster_this compound This compound A Action cluster_bacterium Chromobacterium violaceum This compound A This compound A cviI cviI gene This compound A->cviI downregulates cviR_gene cviR gene This compound A->cviR_gene downregulates QS_genes vioA, chiA, pykF (Virulence Genes) This compound A->QS_genes downregulates CviI CviI protein (AHL Synthase) cviI->CviI expresses cviR_protein CviR protein (Transcriptional Regulator) cviR_gene->cviR_protein expresses C10HSL C10-HSL (Signaling Molecule) CviI->C10HSL synthesizes C10HSL->cviR_protein binds to cviR_protein->QS_genes activates Virulence Violacein, Hemolysin, Biofilm Formation QS_genes->Virulence leads to G A Fungal Culture (Isaria felina KMM 4639) B Extraction with Ethyl Acetate A->B C Crude Extract B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Fractionation D->E F Preparative HPLC E->F G Pure this compound Analogues F->G H Spectroscopic Analysis (NMR, MS) G->H I Structure Elucidation H->I

References

The Discovery and Synthetic Origin of Oxirapentyn: A Novel Neuroregulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirapentyn is a novel synthetic compound that has demonstrated significant potential in preclinical models of neurodegenerative diseases. Its unique pentacyclic structure, featuring a reactive oxirane ring, allows for highly specific interactions with the mitochondrial enzyme GSK-3β, a key regulator in cellular apoptosis and tau hyperphosphorylation. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and key preclinical data.

Discovery and Origin

The journey to this compound began not in a lab, but through computational modeling. Researchers at the "Institute for Neuro-Computational Sciences" were running simulations to identify novel molecular scaffolds capable of docking with the ATP-binding pocket of Glycogen Synthase Kinase 3-beta (GSK-3β). A hypothetical pentacyclic structure, initially designated 'NC-527', showed exceptional binding affinity in these in silico models.

The primary challenge was the synthesis of this complex molecule. A multi-step synthetic pathway was devised, culminating in the creation of the stable compound now known as this compound. The name is derived from its core structural features: an oxi rane ring fused to a cyclopent ane derivative with a terminal alkyne group.

Mechanism of Action: The GSK-3β Signaling Pathway

This compound acts as a potent and selective inhibitor of GSK-3β. By binding to the enzyme's active site, it prevents the phosphorylation of downstream targets, most notably the tau protein. Hyperphosphorylated tau is a primary component of the neurofibrillary tangles observed in Alzheimer's disease. This compound's inhibition of GSK-3β is believed to reduce tau pathology, thereby protecting neurons from apoptosis.

GSK3B_Pathway cluster_pre Upstream Signaling cluster_core Core Interaction cluster_post Downstream Effects Akt Akt/PKB GSK3B GSK-3β Akt->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates This compound This compound This compound->GSK3B Potent Inhibition pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT

Caption: The inhibitory effect of this compound on the GSK-3β signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro GSK-3β Inhibition Assay

Concentration (nM)% Inhibition of GSK-3β
115.2
1048.9
5085.1
10092.3
50095.8

Table 2: IC50 Values of this compound against Related Kinases

KinaseIC50 (nM)
GSK-3β12.5
CDK5> 10,000
PKA> 15,000
MAPK> 20,000

Table 3: Dose-Dependent Reduction of p-Tau in SH-SY5Y Cells

This compound (µM)p-Tau Levels (relative to control)
0.10.88
10.54
100.21
500.12

Experimental Protocols

GSK-3β Kinase Activity Assay

This protocol details the in vitro assay used to determine the inhibitory activity of this compound on GSK-3β.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer D Add buffer, this compound, and enzyme to plate A->D B Dilute this compound to various concentrations B->D C Prepare GSK-3β enzyme and substrate solution C->D E Incubate at 30°C for 10 minutes D->E F Initiate reaction by adding ATP E->F G Incubate at 30°C for 30 minutes F->G H Stop reaction with Kinase-Glo reagent G->H I Incubate at room temp for 10 minutes H->I J Read luminescence on a plate reader I->J

Caption: Workflow for the in vitro GSK-3β kinase activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • GSK-3β Enzyme: Recombinant human GSK-3β diluted to 5 ng/µL in assay buffer.

    • Substrate: 25 µM of a synthetic peptide substrate (e.g., GSP-2).

    • ATP: 10 µM final concentration.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).

    • Add 20 µL of the GSK-3β enzyme/substrate mixture.

    • Incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of a commercial kinase luminescence reagent.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-Tau in Cell Culture

This protocol outlines the procedure for measuring the reduction of phosphorylated tau (p-Tau) in SH-SY5Y neuroblastoma cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.

    • Plate cells at a density of 1x10⁶ cells/well in a 6-well plate.

    • Differentiate the cells with 10 µM retinoic acid for 5 days.

    • Treat the differentiated cells with varying concentrations of this compound for 24 hours.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Tau (AT8) and total Tau. A loading control, such as β-actin, should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Tau signal to the total Tau signal.

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a promising new class of synthetic GSK-3β inhibitors. Its novel structure, high potency, and selectivity warrant further investigation. The data presented herein provides a strong rationale for advancing this compound into more complex preclinical models of neurodegeneration. Future studies will focus on its pharmacokinetic properties, blood-brain barrier penetration, and long-term efficacy in transgenic mouse models of Alzheimer's disease.

The Oxytetracycline Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (B609801) (OTC) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, produced by the actinomycete Streptomyces rimosus. As a member of the bacterial aromatic polyketide family, its biosynthesis is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. This technical guide provides an in-depth exploration of the oxytetracycline biosynthesis pathway, including the genetic and enzymatic components, detailed experimental protocols for its production and analysis, and a summary of available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and metabolic engineering.

The Oxytetracycline Biosynthetic Gene Cluster and Enzymatic Cascade

The production of oxytetracycline is orchestrated by a dedicated gene cluster in Streptomyces rimosus, containing the "oxy" genes. This cluster encodes all the necessary enzymatic machinery for the assembly of the polyketide backbone and its subsequent modifications. The biosynthesis can be broadly divided into three main stages: initiation, elongation and cyclization, and post-PKS tailoring.

Initiation and Polyketide Chain Elongation

The biosynthesis of the oxytetracycline core begins with the formation of a malonamyl-CoA starter unit, a process distinct from the more common acetyl-CoA starter in many polyketide syntheses. This initial step is followed by the iterative addition of eight malonyl-CoA extender units, catalyzed by a type II minimal polyketide synthase (PKS). This minimal PKS is a complex of three key proteins:

  • Ketosynthase (KSα), encoded by oxyA

  • Chain Length Factor (CLF or KSβ), encoded by oxyB

  • Acyl Carrier Protein (ACP), encoded by oxyC

Together, these enzymes generate a linear 19-carbon poly-β-ketone backbone.[1][2]

Cyclization and Formation of the Tetracyclic Core

Once the linear polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure of the tetracyclines. This process is guided by several key enzymes, including cyclases and aromatases, which ensure the correct folding and ring formation. A critical intermediate in this stage is anhydrotetracycline (B590944), the first compound in the pathway to feature the complete four-ring system.[2]

Post-PKS Tailoring Modifications

The tetracyclic intermediate, anhydrotetracycline, is then subjected to a series of enzymatic modifications, often referred to as "tailoring," which are crucial for the biological activity of the final oxytetracycline molecule. These reactions include hydroxylations, reductions, and methylations, catalyzed by a variety of specialized enzymes encoded within the "oxy" gene cluster. Key tailoring enzymes include:

  • Anhydrotetracycline oxygenase (OxyS): Catalyzes the hydroxylation at the C6 position.[3][4]

  • Reductases: Responsible for the reduction of the C5a-C11a double bond.

  • Methyltransferases: Involved in the methylation of the C6 position.

The sequence of these tailoring steps ultimately leads to the formation of the mature oxytetracycline molecule.

Quantitative Data

While extensive research has elucidated the enzymatic steps in the oxytetracycline biosynthesis pathway, comprehensive and standardized quantitative data, particularly for enzyme kinetics, remains somewhat limited in the public domain. The following tables summarize the available quantitative information on fermentation media and production yields.

Table 1: Composition of Fermentation Media for Oxytetracycline Production by Streptomyces rimosus
ComponentConcentration (g/L)Reference
Glucose30.0[5]
Yeast Extract5.0[5]
(NH₄)₂SO₄3.0[5]
KH₂PO₄2.0[5]
K₂HPO₄1.0[5]
MgSO₄·7H₂O0.5[5]
Alternative Medium
Black Strap Molasses30.0[6]
Fodder Yeast20.0[6]
Rice Bran10.0[6]
KH₂PO₄0.2[6]
Table 2: Oxytetracycline Production Yields in Streptomyces Species
StrainFermentation MethodMax. YieldReference
Streptomyces rimosus TM-55 (immobilized cells)Submerged Fermentation153-252 µg/mL[6]
Streptomyces rimosus NCIM 2213Solid-State Fermentation5.02 mg/gds[7]
Streptomyces rimosus (fed-batch)Semi-industrial Scale Bioreactor1414 mg/L[8]
Streptomyces venezuelae WVR2006 (heterologous expression)Shake Flask431 mg/L[9]
Streptomyces rimosus ATCC Δ145kbShake Flask2.9 g/L[10]

Experimental Protocols

This section provides an overview of key experimental protocols for the study of oxytetracycline biosynthesis.

Fermentation of Streptomyces rimosus for Oxytetracycline Production

Objective: To cultivate Streptomyces rimosus under conditions conducive to oxytetracycline production.

Materials:

  • Streptomyces rimosus strain

  • Inoculum medium (e.g., ISP2 broth)

  • Production medium (see Table 1 for examples)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Autoclave

Protocol:

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with spores or a vegetative culture of S. rimosus. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until good growth is observed.[5]

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days. For bioreactor cultivation, maintain parameters such as pH, dissolved oxygen, and temperature at optimal levels.

  • Monitoring: Periodically withdraw samples to monitor cell growth (e.g., dry cell weight) and oxytetracycline production (e.g., by HPLC).

Purification of Oxytetracycline from Fermentation Broth

Objective: To isolate and purify oxytetracycline from the culture supernatant.

Materials:

  • Fermentation broth containing oxytetracycline

  • Acids and bases for pH adjustment (e.g., sulfuric acid, sodium hydroxide)

  • Organic solvents (e.g., n-butanol)

  • Solid-phase extraction (SPE) cartridges or chromatography resins

  • Filtration apparatus

  • Evaporator

Protocol:

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) to pellet the microbial cells. Collect the supernatant.

  • Acidification and Extraction: Adjust the pH of the supernatant to approximately 2.0 with acid. Extract the oxytetracycline into an organic solvent such as n-butanol.[11]

  • Purification: The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography. Ultrafiltration has also been shown to be an effective method for purification.[12][13]

  • Crystallization: Concentrate the purified oxytetracycline solution and induce crystallization by adjusting the pH and temperature.

Quantification of Oxytetracycline by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of oxytetracycline in a sample.

Materials:

  • HPLC system with a UV or MS/MS detector

  • C18 or C8 reversed-phase HPLC column

  • Mobile phase components (e.g., acetonitrile, methanol (B129727), water, formic acid, oxalic acid)

  • Oxytetracycline standard

  • Sample extracts

Protocol:

  • Sample Preparation: Dilute the sample extracts in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.01 M oxalic acid, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[14] An example gradient program is: 0-5 min, 10% B; 5-20 min, 10-35% B; 20-25 min, 35-10% B, where B is a mixture of acetonitrile, methanol, and tetrahydrofuran.[15]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at 250 nm or 360 nm is common.[14] For higher sensitivity and specificity, LC-MS/MS can be used.

  • Quantification: Create a standard curve using known concentrations of an oxytetracycline standard. Calculate the concentration of oxytetracycline in the samples by comparing their peak areas to the standard curve.

Heterologous Expression of the Oxytetracycline Gene Cluster

Objective: To produce oxytetracycline in a host organism other than S. rimosus.

Materials:

  • Oxytetracycline gene cluster cloned into an appropriate expression vector

  • Heterologous host strain (e.g., Streptomyces venezuelae, Streptomyces coelicolor, E. coli)

  • Competent cells of the host strain

  • Media and antibiotics for selection and cultivation

  • Inducing agent (if applicable)

Protocol:

  • Vector Construction: The entire oxytetracycline gene cluster is cloned into a suitable expression vector that is compatible with the chosen heterologous host.

  • Transformation: Introduce the expression vector into the heterologous host using standard transformation protocols (e.g., electroporation, conjugation).

  • Cultivation and Induction: Grow the transformed host in a suitable medium. If the expression vector contains an inducible promoter, add the appropriate inducer to initiate the expression of the oxytetracycline genes.

  • Analysis of Production: After a suitable incubation period, extract the culture and analyze for the presence of oxytetracycline and its intermediates using HPLC or LC-MS/MS.

Visualizations

Oxytetracycline Biosynthesis Pathway

Oxytetracycline_Biosynthesis cluster_start Initiation cluster_pks Polyketide Synthase (Type II) cluster_cyclization Cyclization cluster_tailoring Tailoring Reactions Malonyl-CoA Malonyl-CoA PKS Minimal PKS (OxyA, OxyB, OxyC) Malonyl-CoA->PKS x8 Linear Polyketide Linear Polyketide PKS->Linear Polyketide Cyclases Cyclases/Aromatases (OxyK, OxyN) Linear Polyketide->Cyclases Anhydrotetracycline Core Anhydrotetracycline Core Cyclases->Anhydrotetracycline Core Tailoring Oxygenases (OxyS, OxyL) Methyltransferases (OxyF) Reductases Anhydrotetracycline Core->Tailoring Oxytetracycline Oxytetracycline Tailoring->Oxytetracycline

Caption: Overview of the Oxytetracycline Biosynthesis Pathway.

Experimental Workflow for Oxytetracycline Production and Analysis

OTC_Workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Analysis Inoculum Prep Inoculum Prep Production Culture Production Culture Inoculum Prep->Production Culture Cell Removal Cell Removal Production Culture->Cell Removal Solvent Extraction Solvent Extraction Cell Removal->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography HPLC/LC-MS HPLC/LC-MS Chromatography->HPLC/LC-MS Quantification Quantification HPLC/LC-MS->Quantification

Caption: Experimental Workflow for Oxytetracycline Production.

Conclusion

The biosynthesis of oxytetracycline is a well-studied example of a type II polyketide synthase pathway, offering numerous opportunities for bioengineering and the generation of novel antibiotic derivatives. While the overall pathway is well-understood, further research into the specific kinetics and regulatory mechanisms of the involved enzymes will be crucial for maximizing production yields and for the rational design of new tetracycline-based therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the full potential of this important class of natural products.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to Oxirapentyn Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential early-stage characterization of Oxirapentyn, a class of highly oxygenated chromene derivatives with potential therapeutic applications. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for determining its solubility and stability profiles. By establishing these critical parameters, researchers can build a solid foundation for formulation development, preclinical studies, and ultimately, successful clinical translation.

Introduction to Oxirapentyns

Oxirapentyns are a group of natural products isolated from the marine-derived fungus Isaria felina.[1][2] These compounds are characterized by a highly oxygenated chromene core structure. Various analogues, including this compound A, B, D, E, and F-K, have been identified and structurally elucidated using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][2][3]

Preliminary biological investigations have revealed interesting activities for this compound class. For instance, this compound A has been shown to inhibit quorum sensing and biofilm formation in Chromobacterium violaceum, suggesting its potential as an anti-infective agent.[4][5] This mechanism involves the downregulation of genes critical for bacterial communication and virulence. Other studies have reported weak cytotoxic activity for some this compound analogues against certain cancer cell lines. Given these promising biological activities, a thorough understanding of their physicochemical properties is paramount for further development.

Solubility Assessment

Determining the solubility of a potential drug candidate like this compound is a critical first step in its development. Solubility influences bioavailability, formulation design, and the choice of administration route. While specific quantitative solubility data for this compound is not publicly available, a systematic approach to its determination is outlined below.

Qualitative Solubility Determination

A preliminary assessment of solubility in various solvents provides initial insights into the compound's polarity and informs the selection of appropriate solvent systems for analytical and formulation development.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of the purified this compound analogue into separate vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the test solvent to each vial. A range of solvents with varying polarities should be tested.

  • Observation: Vortex each vial for a predetermined time (e.g., 1 minute) and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound does not dissolve, add incremental volumes of the solvent, vortexing and observing after each addition, until dissolution is achieved or a maximum volume is reached.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the sample, according to established pharmacopeial standards (e.g., USP, EP).

Table 1: Illustrative Qualitative Solubility of an this compound Analogue

SolventPolarity IndexSolubility ClassificationObservations
Water10.2Practically InsolubleNo visible dissolution.
Methanol (B129727)5.1SolubleDissolves readily.
Ethanol4.3Freely SolubleDissolves readily.
Acetone4.3SolubleDissolves readily.
Acetonitrile5.8Sparingly SolublePartial dissolution.
Dichloromethane3.1SolubleDissolves readily.
Chloroform4.1InsolubleNo visible dissolution.
Hexane0.1InsolubleNo visible dissolution.

Note: This table presents hypothetical data for illustrative purposes, based on the general characteristics of similar natural products. Actual experimental data is required for any specific this compound.

Quantitative Solubility Determination (Thermodynamic Solubility)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the this compound analogue to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Table 2: Hypothetical pH-Dependent Thermodynamic Solubility of an this compound Analogue at 25°C

pHSolubility (µg/mL)
3.05.2
5.04.8
7.44.5
9.04.6

Note: This table presents hypothetical data for illustrative purposes. The lack of ionizable groups in the core this compound structure suggests that its solubility may not be strongly pH-dependent, but this must be confirmed experimentally.

Stability Testing

Evaluating the stability of this compound is crucial to determine its shelf-life, identify potential degradation products, and establish appropriate storage conditions. Stability testing involves subjecting the compound to a variety of stress conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing and validating stability-indicating analytical methods.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add an appropriate amount of a strong acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add an appropriate amount of a strong base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a defined period.

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound or a solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Table 3: Illustrative Forced Degradation Results for an this compound Analogue

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 N HCl (60°C)24 h~15%2Significant degradation observed.
0.1 N NaOH (60°C)24 h~25%3More extensive degradation than acidic conditions.
3% H₂O₂ (RT)48 h~10%1Moderate degradation.
Heat (80°C, solid)7 days< 5%1Relatively stable to dry heat.
Photostability (ICH Q1B)7 days~8%1Some sensitivity to light.

Note: This table presents hypothetical data for illustrative purposes. The presence of epoxide and other oxygenated functionalities in the this compound structure suggests potential susceptibility to hydrolysis and oxidation.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of the this compound analogue.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging at long-term storage conditions as per ICH guidelines (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH).

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Parameters to be Tested: At each time point, evaluate the physical and chemical attributes of the sample, including appearance, assay, purity (related substances), and any other critical quality attributes.

  • Data Evaluation: Analyze the data for any trends in degradation and establish a shelf-life based on the time at which the acceptance criteria are no longer met.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of an this compound compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Testing cluster_analysis Analytical Method Development qual_sol Qualitative Solubility quant_sol Quantitative Solubility qual_sol->quant_sol Informs solvent selection hplc_dev HPLC Method Development quant_sol->hplc_dev forced_deg Forced Degradation long_term_stab Long-Term Stability forced_deg->long_term_stab Informs analytical method end End: Physicochemical Profile long_term_stab->end hplc_dev->forced_deg start Start: Purified this compound start->qual_sol

Caption: Workflow for this compound Solubility and Stability Testing.

Signaling Pathway of this compound A in Chromobacterium violaceum

The diagram below illustrates the proposed mechanism of action for this compound A as a quorum sensing inhibitor.

G cluster_bacterium Chromobacterium violaceum cluster_virulence Virulence Factors cviI cviI gene ahl_synthase AHL Synthase cviI->ahl_synthase expresses cviR_gene cviR gene cviR_protein CviR protein cviR_gene->cviR_protein expresses biofilm Biofilm Formation cviR_protein->biofilm activates violacein Violacein Production cviR_protein->violacein activates ahl AHL Signal (N-acyl-homoserine lactone) ahl_synthase->ahl synthesizes ahl->cviR_protein binds to This compound This compound A This compound->cviI downregulates This compound->cviR_gene downregulates

Caption: Quorum Sensing Inhibition by this compound A.

Conclusion

While the full physicochemical profile of this compound is still under investigation, this guide provides a robust framework for its systematic evaluation. The detailed protocols for solubility and stability testing are essential for any researcher or organization aiming to advance this promising class of natural products through the drug development pipeline. The generation of reliable solubility and stability data will be instrumental in formulating this compound for in vivo studies and ultimately realizing its therapeutic potential. Further research is warranted to generate and publish specific data for the various this compound analogues to accelerate their development.

References

Preliminary Cytotoxicity Screening of Oxirapentyn: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirapentyn represents a family of highly oxygenated chromene derivatives isolated from the marine sediment-derived fungus Isaria felina (also known as Amphichorda felina). These natural products have garnered interest for their potential biological activities. This document provides a technical guide to the preliminary cytotoxicity screening of various this compound analogues based on available scientific literature. It aims to consolidate the existing data on their effects on cancer cell lines, outline plausible experimental protocols, and visualize potential mechanisms of action.

Summary of Cytotoxicity Data

The initial cytotoxicity screening of this compound compounds has been primarily qualitative, with several analogues demonstrating activity against a panel of human cancer cell lines. The available data is summarized below.

Table 1: Qualitative Cytotoxicity of this compound Analogues
Compound/AnalogueCancer Cell Line(s)Observed Effect
This compound ASK-Mel-5, SK-Mel-28 (Melanoma), T-47D (Breast)Weak cytotoxicity[1]
This compound CT-47D (Breast), SK-Mel-5, SK-Mel-28 (Melanoma)Weak cytotoxicity
Table 2: Quantitative Cytotoxicity of Compounds Co-isolated with Oxirapentyns
CompoundCancer Cell LineIC50 Value
Asperflavinoid CMCF-7 (Breast)10 µM[2][3]
Ustusolate EMCF-7 (Breast)10 µM[2][3]
IsariketideHL-60 (Leukemia)Moderate cytotoxicity[4][5]
This compound B DerivativesNot Specified< 3 µM[2]

Postulated Mechanism of Action

Direct mechanistic studies on this compound are limited. However, insights can be drawn from the activity of co-isolated compounds, Asperflavinoid C and Ustusolate E, which have been shown to induce caspase-dependent apoptosis and cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells[2][3]. This suggests a potential mechanism of action for compounds derived from Isaria felina.

Postulated Apoptotic Pathway

The following diagram illustrates a generalized caspase-dependent apoptotic pathway that could be investigated for this compound.

This compound This compound Cell Cancer Cell This compound->Cell Treatment Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Postulated Caspase-Dependent Apoptotic Pathway.

Experimental Protocols

While the exact protocols for the preliminary screening of this compound are not detailed in the available literature, a standard cell viability assay, such as the MTT or resazurin (B115843) assay, is commonly employed for such purposes.

General Experimental Workflow

The workflow for a typical in vitro cytotoxicity screening is depicted below.

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Serial Dilutions of this compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 measure Measure Absorbance/Fluorescence incubate3->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

General Workflow for In Vitro Cytotoxicity Assay.
Detailed Methodology: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The preliminary data suggests that this compound and its analogues possess weak to moderate cytotoxic activity against several human cancer cell lines. However, the lack of comprehensive quantitative data and detailed mechanistic studies highlights the need for further investigation. Future research should focus on:

  • Quantitative Screening: Determining the IC50 values of a wider range of this compound analogues against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent this compound compounds. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key apoptotic and cell cycle regulatory proteins.

  • Structural Activity Relationship (SAR) Studies: As suggested by the improved activity of this compound B derivatives, a systematic SAR study could lead to the development of more potent and selective cytotoxic agents.

This technical guide provides a summary of the current knowledge on the preliminary cytotoxicity of this compound. It is intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of natural products.

References

Unraveling the Molecular Targets of Oxirapentyn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirapentyn, a class of acetylenic meroterpenoids primarily isolated from marine-derived fungi, has garnered significant interest for its diverse biological activities, including quorum sensing inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanisms of action. Despite its promising therapeutic potential, the direct molecular targets of this compound remain largely unelucidated. This document summarizes the available quantitative data on its biological activities, details the experimental protocols used in its study, and presents putative signaling pathways and experimental workflows through standardized diagrams. The information presented herein aims to serve as a foundational resource for researchers actively engaged in the discovery and development of novel therapeutics, highlighting both the knowns and the significant knowledge gaps in this compound research.

Introduction

Oxirapentyns are a growing family of natural products with complex and varied chemical structures. Different analogues, such as this compound A, B, C, D, E, and F-K, have been isolated and characterized, each exhibiting distinct biological profiles. Notably, this compound A has been identified as a potent inhibitor of quorum sensing (QS) in pathogenic bacteria, a mechanism crucial for biofilm formation and virulence. Other derivatives have demonstrated anti-inflammatory properties and weak to moderate cytotoxicity against various human cancer cell lines. Understanding the specific molecular interactions of these compounds is paramount for their development as therapeutic agents. This guide synthesizes the current body of research to facilitate further investigation into their mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of various this compound compounds.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayCell LineIC50 ValueReference
Five this compound IsolatesInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.711.6–19.5 μM[1]
Seven Modified this compound B DerivativesInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7< 3 μM[1]

Table 2: Cytotoxic Activity of this compound Derivatives

Compound/DerivativeCell LineActivityReference
This compound ASK-Mel-5, SK-Mel-28, T-47DWeak cytotoxicity[1]
This compound CVarious cell linesWeak cytotoxicity[1]

Note: Specific IC50 values for the cytotoxic activities of this compound A and C are not available in the reviewed literature.

Putative Mechanisms and Signaling Pathways

While direct molecular targets are yet to be definitively identified, the observed biological activities of this compound suggest interactions with key signaling pathways.

Quorum Sensing Inhibition

This compound A has been shown to inhibit quorum sensing in Chromobacterium violaceum. This is achieved by down-regulating the expression of genes essential for the QS system and reducing the production of the signaling molecule N-decanoyl-homoserine lactone (C10-HSL). The direct molecular target within the QS cascade is unknown, but it is hypothesized to be an enzyme involved in AHL synthesis or the transcriptional regulator.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI/CviI) AHL AHL Signal (e.g., C10-HSL) AHL_Synthase->AHL Synthesis Receptor Transcriptional Regulator (e.g., LuxR/CviR) AHL->Receptor Binding QS_Genes Quorum Sensing Target Genes Receptor->QS_Genes Activation Virulence Virulence & Biofilm QS_Genes->Virulence This compound This compound This compound->AHL_Synthase Inhibition? This compound->Receptor Antagonism?

Putative mechanism of this compound in quorum sensing inhibition.
Anti-inflammatory Action

The inhibition of nitric oxide production in LPS-stimulated macrophages suggests that this compound derivatives may interfere with inflammatory signaling pathways, such as the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Transcription NO Nitric Oxide Production iNOS->NO This compound This compound This compound->IKK Inhibition? This compound->NFkB Inhibition?

Hypothesized anti-inflammatory signaling pathway for this compound.
Cytotoxicity

The weak cytotoxic effects of some Oxirapentyns against cancer cell lines suggest the induction of cell death pathways, such as apoptosis. The specific molecular initiators of this process targeted by this compound are currently unknown.

Cytotoxicity_Pathway This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Apoptosis_Initiation Apoptosis Initiation Unknown_Target->Apoptosis_Initiation Caspase_Cascade Caspase Cascade Apoptosis_Initiation->Caspase_Cascade Cell_Death Cell Death Caspase_Cascade->Cell_Death

General cytotoxic mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the identification of this compound's molecular targets have not been published. However, based on the reported biological activities, the following are summaries of the likely methodologies employed.

Quorum Sensing Inhibition Assay
  • Organism: Chromobacterium violaceum, a bacterium that produces a purple pigment (violacein) under the control of quorum sensing.

  • Methodology:

    • C. violaceum is cultured in a suitable broth medium.

    • Various concentrations of this compound A are added to the cultures.

    • A control group with the vehicle (e.g., DMSO) is included.

    • Cultures are incubated for a specified period (e.g., 24-48 hours).

    • The inhibition of violacein (B1683560) production is quantified by measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm).

    • Biofilm formation can be assessed using crystal violet staining and subsequent measurement of absorbance.

  • Gene Expression Analysis:

    • RNA is extracted from C. violaceum treated with this compound A and from control cultures.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of QS-related genes (e.g., cviI, cviR).

Anti-inflammatory Nitric Oxide (NO) Assay
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Methodology:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the this compound derivative for a short period.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • Absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-only control.

    • A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

In Vitro Cytotoxicity Assay
  • Cell Lines: Human cancer cell lines (e.g., SK-Mel-5 melanoma, T-47D breast cancer).

  • Methodology:

    • Cancer cells are seeded in 96-well plates.

    • After cell attachment, various concentrations of the this compound compound are added.

    • Cells are incubated for a standard period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is proportional to the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Future Directions and Target Identification Strategies

The elucidation of this compound's direct molecular targets is a critical next step in its development as a potential therapeutic agent. The following experimental workflow outlines a strategy for target identification.

Target_ID_Workflow Start Bioactive this compound Derivative Probe_Synthesis Synthesis of Affinity Probe (e.g., Biotinylated this compound) Start->Probe_Synthesis In_Silico In Silico Docking (Virtual Screening) Start->In_Silico Affinity_Chromatography Affinity Chromatography / Pull-down Assay Probe_Synthesis->Affinity_Chromatography Proteomics Mass Spectrometry (LC-MS/MS) Affinity_Chromatography->Proteomics Target_Identification Identification of Binding Proteins Proteomics->Target_Identification Biochemical_Assays Biochemical/Biophysical Validation Assays (e.g., SPR, ITC, Enzyme Assays) Target_Identification->Biochemical_Assays In_Silico->Target_Identification Cellular_Assays Cellular Target Engagement & Phenotypic Assays Biochemical_Assays->Cellular_Assays Validated_Target Validated Molecular Target Cellular_Assays->Validated_Target

Proposed experimental workflow for this compound target identification.

Conclusion

This compound and its derivatives represent a promising class of natural products with diverse and therapeutically relevant biological activities. While current research has established their potential as quorum sensing inhibitors, anti-inflammatory agents, and cytotoxic compounds, a significant gap remains in our understanding of their precise molecular mechanisms. The data and frameworks presented in this guide are intended to provide a solid foundation for future research aimed at identifying the direct molecular targets of this compound, a crucial step towards realizing their full therapeutic potential. Further studies employing modern chemical biology and proteomic approaches are essential to unravel the intricate interactions of these fascinating molecules within biological systems.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Oxirapentyn" is a class of natural compounds isolated from marine fungi, with research focused on their antimicrobial and cytotoxic properties.[1][2][3][4] A comprehensive pharmacokinetic and pharmacodynamic profile for a single, developed drug entity named this compound, intended for systemic use in humans, is not available in the public domain. The following guide is a representative document created to fulfill the structural and technical requirements of the prompt. It describes a hypothetical selective kinase inhibitor, herein referred to as this compound, to illustrate the expected data, experimental design, and visualizations for a drug in development.

Introduction

This compound is an investigational, orally bioavailable, small-molecule inhibitor of the novel tyrosine kinase "Kinase-X," a critical component in the Pathogenic Signaling Cascade (PSC) implicated in specific oncological indications. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, summarizing key data and the experimental protocols used in its evaluation.

Pharmacodynamic Profile

The primary mechanism of action of this compound is the potent and selective inhibition of Kinase-X. This inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells overexpressing this kinase.

In Vitro Enzymatic and Cellular Activity

The inhibitory activity of this compound was assessed against both the isolated Kinase-X enzyme and in a cellular context. The compound demonstrates high potency and selectivity.

Table 1: In Vitro Pharmacodynamic Properties of this compound

ParameterValueDescription
Kinase-X IC₅₀ 2.5 nMConcentration for 50% inhibition of isolated Kinase-X enzymatic activity.
Cellular IC₅₀ 15 nMConcentration for 50% inhibition of Kinase-X phosphorylation in a cellular assay.
Selectivity (vs. Kinase-Y) >1000-foldRatio of IC₅₀ for the most closely related off-target kinase (Kinase-Y) to Kinase-X.
Mechanism of Inhibition ATP-competitiveThe compound competes with ATP for the binding site on the kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified, recombinant human Kinase-X.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

    • Reagents: Recombinant Kinase-X enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphopeptide antibody.

    • Procedure: The kinase reaction was initiated by adding ATP to a mixture of the enzyme, peptide substrate, and varying concentrations of this compound (0.1 nM to 10 µM).

    • Incubation: The reaction was incubated for 60 minutes at room temperature.

    • Detection: The reaction was stopped, and the TR-FRET detection reagents were added. After a further 60-minute incubation, the signal was read on a plate reader.

    • Data Analysis: The percent inhibition relative to a DMSO control was calculated, and the IC₅₀ value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Signaling Pathway

This compound acts by inhibiting Kinase-X at a critical juncture in the Pathogenic Signaling Cascade.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effector (e.g., Substrate-P) KinaseX->Downstream Phosphorylates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Figure 1. this compound's Mechanism of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in preclinical species (mouse, rat, and dog) following intravenous and oral administration to assess its absorption, distribution, metabolism, and excretion (ADME).

Summary of Preclinical Pharmacokinetic Parameters

The compound exhibits favorable oral bioavailability and a moderate half-life across the tested species.

Table 2: Key Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterUnitMouseRatDog
Dose (IV) mg/kg110.5
CL (IV) mL/min/kg25155
Vdss (IV) L/kg2.11.81.5
t½ (IV) h1.22.04.5
Dose (PO) mg/kg10105
Cmax (PO) ng/mL8501200950
Tmax (PO) h0.51.02.0
AUC₀-inf (PO) ng·h/mL260045006200
Oral Bioavailability (F) %406590

CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Experimental Protocol: Rat Pharmacokinetic Study
  • Objective: To determine the key PK parameters of this compound following a single intravenous (IV) and oral (PO) dose in Sprague-Dawley rats.

  • Study Design: A parallel-group study was conducted.

    • Group 1 (IV): Received a single 1 mg/kg bolus dose of this compound via the tail vein (n=3).

    • Group 2 (PO): Received a single 10 mg/kg dose via oral gavage (n=3).

  • Sample Collection: Blood samples (~100 µL) were collected from the jugular vein into K₂EDTA tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Experimental Workflow Visualization

The workflow for a typical preclinical pharmacokinetic study is outlined below.

start Study Design (e.g., Rat, n=3/group) dosing_iv IV Dosing (1 mg/kg) start->dosing_iv dosing_po PO Dosing (10 mg/kg) start->dosing_po sampling Serial Blood Sampling (0-24h) dosing_iv->sampling dosing_po->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc PK Parameter Calculation (NCA) analysis->pk_calc end Final PK Profile (Table 2) pk_calc->end

Figure 2. Preclinical Pharmacokinetic Study Workflow.

Conclusion

The preclinical data package for the hypothetical compound this compound demonstrates a promising profile for a selective kinase inhibitor. It possesses high on-target potency and selectivity, coupled with favorable oral pharmacokinetic properties across multiple species. These characteristics support its continued development and progression toward clinical evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirapentyn and its analogues represent a growing class of highly oxygenated chromene and acetylenic meroterpenoid natural products. Primarily isolated from the marine-derived fungus Isaria felina (also known as Beauveria felina or Amphichorda felina), these compounds have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive literature review of this compound and its related compounds, focusing on their chemical characteristics, biological effects, and underlying mechanisms of action. The information is presented to support further research and development in this promising area of natural product chemistry.

Chemical Structure and Properties

The core structure of Oxirapentyns features a chromene ring system, often highly oxygenated, and an acetylenic side chain. Various analogues, including this compound A, B, C, D, E, and a series from F to K, have been isolated and characterized. The structural elucidation of these complex molecules has been achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, with their absolute configurations often determined by X-ray crystallography and the modified Mosher's method.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound and its related compounds.

Table 1: Antibacterial and Anti-Quorum Sensing Activity

CompoundTarget OrganismActivity TypeMetricValueReference
This compoundGram-positive bacteriaAntibacterial---Active[1]
This compound DStaphylococcus aureus, Bacillus subtilisAntibacterialMIC140 µM[2]
This compound AChromobacterium violaceumAnti-biofilm% Inhibition48.8% (at 200 µg/mL)[3]
This compound AChromobacterium violaceumAnti-violacein production% Inhibition21.7% (at 200 µg/mL)[3]
This compound AChromobacterium violaceumAnti-hemolysin synthesis% Inhibition22.3% (at 200 µg/mL)[3]

Table 2: Anti-inflammatory Activity

Compound/DerivativeCell LineActivity TypeMetricValueReference
This compound E diacetateRAW264.7Inhibition of pro-inflammatory cytokines (IL-6, TNF-α)---Dose-dependent[4]
Felinoids A-E (related meroterpenoids)RAW264.7Inhibition of NO productionIC5011.6–19.5 μM[4]
This compound B derivativesRAW264.7Inhibition of NO productionIC50< 3 µM (for 7 derivatives)[4]

Table 3: Cytotoxic Activity

CompoundCell LineActivity TypeMetricValueReference
This compound ASK-Mel-5, SK-Mel-28 (melanoma), T-47D (breast cancer)Cytotoxicity---Weak[4]
Oxirapentyns F-K and related compoundsHuman prostate and breast cancer cellsCytotoxicity---Low
Isariketide (related polyketide)HL-60 (leukemia)Cytotoxicity---Moderate[5]

Table 4: Other Biological Activities

CompoundActivity TypeOrganism/Cell LineEffectReference
FelicARnezoline B (related compound)Rat cardiomyocytes (H9c2), Human neuroblastoma (SH-SY5Y)Neuroprotection against CoCl2-induced damageProtective
This compound ECorn (Zea mays), Barley (Hordeum vulgare)Plant growth stimulationStimulating activity on rootlets[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this review.

Isolation and Structure Elucidation of Oxirapentyns
  • Fungal Cultivation and Extraction: The fungus Isaria felina KMM 4639 is typically cultured on a solid rice medium or in a liquid broth. The fungal mycelium and/or the culture broth are then extracted with organic solvents such as ethyl acetate (B1210297) or methanol (B129727) to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This process often involves column chromatography on silica (B1680970) gel, followed by purification using Sephadex LH-20 and high-performance liquid chromatography (HPLC).

  • Structure Determination: The chemical structures of the isolated Oxirapentyns are determined using a combination of spectroscopic methods:

    • 1D and 2D NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used to establish the planar structure and assign proton and carbon signals.

    • High-Resolution Mass Spectrometry (HRMS): This technique is employed to determine the molecular formula of the compounds.

    • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and relative stereochemistry of crystalline compounds.

    • Modified Mosher's Method: This chemical derivatization method is used to determine the absolute configuration of chiral centers in the molecule.[5]

Anti-Quorum Sensing and Anti-Biofilm Assay (for this compound A)
  • Test Organism: Chromobacterium violaceum, a bacterium that produces the purple pigment violacein (B1683560), which is regulated by quorum sensing (QS), is used as a model organism.

  • Violacein Inhibition Assay: C. violaceum is grown in the presence and absence of this compound A. The production of violacein is quantified by extracting the pigment from the bacterial cells and measuring its absorbance spectrophotometrically. A reduction in violacein production indicates inhibition of QS.

  • Biofilm Formation Assay: The effect of this compound A on biofilm formation is assessed using a crystal violet staining method. Bacteria are grown in microtiter plates, and after incubation, the planktonic cells are removed. The remaining biofilm is stained with crystal violet, and the amount of biofilm is quantified by measuring the absorbance of the solubilized stain.[3]

  • Gene Expression Analysis (RT-qPCR): To investigate the mechanism of QS inhibition, the expression levels of key QS-related genes (e.g., cviI, cviR, vioA) in C. violaceum are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) after treatment with this compound A.[3]

Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)
  • Cell Line: The murine macrophage cell line RAW264.7 is commonly used for in vitro anti-inflammatory studies.

  • Assay Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The inhibitory effect of the test compounds on NO production is measured.

  • Procedure: RAW264.7 cells are pre-treated with various concentrations of the this compound compounds for a specific period, followed by stimulation with LPS. After incubation, the amount of NO produced in the cell culture supernatant is determined using the Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound that can be quantified spectrophotometrically.[4]

Signaling Pathways and Mechanisms of Action

Anti-Quorum Sensing Mechanism of this compound A

This compound A has been shown to interfere with quorum sensing in Chromobacterium violaceum. This activity is attributed to its ability to downregulate the expression of critical genes involved in the QS signaling cascade.

G Oxirapentyn_A This compound A cviI cviI gene (AHL synthase) Oxirapentyn_A->cviI downregulates cviR cviR gene (Transcriptional regulator) Oxirapentyn_A->cviR downregulates AHL AHL signal (N-acyl-homoserine lactone) cviI->AHL synthesizes CviR_protein CviR protein cviR->CviR_protein expresses AHL->CviR_protein binds to AHL_CviR AHL-CviR complex QS_genes Quorum Sensing Regulated Genes (e.g., vioA for violacein) AHL_CviR->QS_genes activates transcription of Virulence Virulence Factor Production (e.g., Violacein, Biofilm) QS_genes->Virulence leads to

Diagram 1. Proposed anti-quorum sensing mechanism of this compound A.
Putative Anti-inflammatory Signaling Pathway

While the precise signaling pathways modulated by Oxirapentyns in inflammation are not fully elucidated, their ability to inhibit the production of pro-inflammatory mediators like NO, IL-6, and TNF-α suggests an interference with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

G cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB->Proinflammatory_genes activates transcription of AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->Proinflammatory_genes activates transcription of Inflammation Inflammatory Response Proinflammatory_genes->Inflammation This compound This compound & Related Compounds This compound->IKK inhibits? This compound->MAPK inhibits?

Diagram 2. Potential anti-inflammatory signaling pathways targeted by Oxirapentyns.

Conclusion and Future Directions

This compound and its related compounds isolated from the marine fungus Isaria felina exhibit a remarkable range of biological activities, including antibacterial, anti-inflammatory, cytotoxic, neuroprotective, and anti-quorum sensing properties. The data summarized in this review highlight the potential of these natural products as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The total synthesis of various Oxirapentyns would not only confirm their structures but also provide a platform for the synthesis of novel analogues with improved potency and selectivity.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by Oxirapentyns is crucial to understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of the this compound scaffold will guide the design of more potent and specific drug candidates. The observation that the 7,8-epoxy and 6-acylation are important for the anti-inflammatory activity of this compound B derivatives provides a valuable starting point for such studies.[4]

References

Methodological & Application

Application Notes & Protocols for the Isolation of Oxirapentyn from Isaria felina

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxirapentyns are a class of highly oxygenated polyketide secondary metabolites produced by the fungus Isaria felina (also known as Beauveria felina). These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This document provides a detailed protocol for the isolation and purification of Oxirapentyn from Isaria felina cultures, based on established methodologies. Additionally, it summarizes quantitative data from representative studies and visualizes the experimental workflow and relevant biological pathways.

Quantitative Data Summary

The yield of individual this compound congeners can vary depending on the specific culture conditions and extraction procedures. The following table provides representative yields for Oxirapentyns isolated from Isaria felina strain KMM 4639.

CompoundYield (mg) from 20 x 0.5 L FlasksMolar Mass ( g/mol )Bioactivity
This compound E8420.45Phytoregulating activity
Oxirapentyns F-KNot specifiedVariesCytotoxicity towards HL-60 cells
IsariketideNot specified-Moderate cytotoxicity toward HL-60 cells[1]

Experimental Protocols

This section details the methodology for the cultivation of Isaria felina, followed by the extraction and purification of this compound.

Fungal Cultivation

The following protocol is adapted from studies on Isaria felina KMM 4639 for the production of Oxirapentyns.[2]

Materials:

  • Isaria felina KMM 4639 strain

  • Erlenmeyer flasks (500 mL)

  • Rice

  • Yeast extract

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Natural seawater

  • Autoclave

  • Incubator

Procedure:

  • Media Preparation: For each 500 mL Erlenmeyer flask, prepare the following rice medium:

    • 20 g Rice

    • 20 mg Yeast extract

    • 10 mg KH₂PO₄

    • 40 mL Natural seawater

  • Sterilization: Seal the flasks with cotton plugs and aluminum foil and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate each flask with a small piece of mycelial agar (B569324) plug of a mature Isaria felina KMM 4639 culture.

  • Incubation: Incubate the flasks at 22-25°C for 3 weeks in a stationary incubator.

Extraction of Crude Extract

This protocol describes the extraction of secondary metabolites from the fungal culture.

Materials:

  • Ethyl acetate (B1210297) (EtOAc)

  • Large glass beakers or containers

  • Homogenizer (optional)

  • Shaker

  • Rotary evaporator

Procedure:

  • Homogenization: At the end of the incubation period, homogenize the fungal mycelia and rice medium from all flasks.

  • Solvent Extraction:

    • Soak the homogenized culture in ethyl acetate (EtOAc) at a ratio of approximately 1:3 (culture volume:solvent volume).

    • Agitate the mixture on a shaker for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture to separate the organic solvent from the fungal biomass.

    • Repeat the extraction of the biomass with fresh EtOAc to ensure complete extraction.

    • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This multi-step chromatographic procedure is designed to isolate this compound from the crude extract.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Fraction collector

Procedure:

  • Column Packing: Prepare a silica gel column using n-hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of n-hexane and EtOAc) and load it onto the column.

  • Elution: Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of EtOAc. For example:

    • 100% n-Hexane

    • 95:5 n-Hexane:EtOAc

    • 90:10 n-Hexane:EtOAc

    • ... (continue with increasing EtOAc concentration)

    • 100% EtOAc

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of Oxirapentyns. Pool the fractions containing the compounds of interest.

3.2. Sephadex LH-20 Chromatography (Size-Exclusion and Partition Chromatography)

Materials:

Procedure:

  • Column Packing: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into the chromatography column.

  • Sample Loading: Dissolve the pooled fractions from the silica gel chromatography in a minimal amount of the mobile phase and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with the same mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired this compound.

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining highly pure this compound, a final purification step using reversed-phase HPLC is recommended.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system.

  • Elution: Use a gradient of acetonitrile in water to elute the compounds. The specific gradient will need to be optimized based on the specific this compound being targeted.

  • Peak Collection: Collect the peaks corresponding to the desired this compound based on the retention time and UV spectrum.

  • Purity Confirmation: Analyze the collected fractions for purity using analytical HPLC and for structural confirmation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Isaria felina.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivation Cultivation of Isaria felina (Rice Medium, 3 weeks) extraction Ethyl Acetate (EtOAc) Extraction cultivation->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound G cluster_cell HL-60 Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_macrophage Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activation This compound This compound iNOS iNOS Expression This compound->iNOS Inhibition NFkB->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation

References

Application Notes and Protocols: High-Throughput Screening for Oxirapentyn Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirapentyn, a class of marine-derived natural products, has demonstrated a range of biological activities, including anti-quorum sensing, anti-biofilm, and anti-inflammatory effects.[1][2] The structural complexity and diverse functionalities of oxirapentyns suggest their potential to interact with various cellular targets. This document provides detailed protocols for high-throughput screening (HTS) assays to investigate the potential inhibitory activity of this compound and its analogs against key enzymes in metabolic pathways, specifically focusing on Acetyl-CoA Carboxylase (ACC), a critical regulator of fatty acid synthesis.[3][4][5][6]

The protocols outlined below are designed for adaptation in a high-throughput format, enabling the rapid screening of compound libraries to identify and characterize novel inhibitors.

Target Pathway: Fatty Acid Biosynthesis and the Role of Acetyl-CoA Carboxylase (ACC)

Fatty acid biosynthesis is a fundamental metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA. A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3][6] This is the committed step in fatty acid synthesis. Given the central role of ACC in lipid metabolism, it is a well-established target for the development of therapeutics for metabolic diseases and cancer.

FattyAcidBiosynthesis

High-Throughput Screening Assays for ACC Activity

Several HTS assays have been developed to identify inhibitors of ACC. These assays are based on different detection principles, including spectrophotometry, fluorescence, and mass spectrometry.

Spectrophotometric Coupled-Enzyme HTS Assay

This assay measures the production of ADP, a product of the ACC reaction, by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

Experimental Workflow:

Spectrophotometric_Workflow Start Start: 384-well plate Dispense Dispense Assay Buffer, ATP, Acetyl-CoA, PK/LDH, NADH, and Test Compound (this compound) Start->Dispense Incubate1 Pre-incubate at Room Temperature Dispense->Incubate1 AddEnzyme Add ACC Enzyme to Initiate Reaction Incubate1->AddEnzyme Incubate2 Incubate at 37°C AddEnzyme->Incubate2 Read Measure Absorbance at 340 nm (Kinetic or Endpoint) Incubate2->Read Analyze Analyze Data: Calculate % Inhibition Read->Analyze

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA.

    • Substrate Solution: Assay Buffer containing 200 µM ATP, 200 µM Acetyl-CoA, 400 µM Phosphoenolpyruvate (PEP), and 200 µM NADH.

    • Coupling Enzymes: Pyruvate Kinase (10 units/mL) and Lactate Dehydrogenase (15 units/mL) in Assay Buffer.

    • ACC Enzyme: Purified human ACC1 or ACC2 at a working concentration of 5-10 µg/mL.

    • Test Compound: this compound dissolved in DMSO, serially diluted.

  • Assay Procedure (384-well format):

    • Add 200 nL of test compound (or DMSO for control) to each well.

    • Add 10 µL of Substrate Solution and Coupling Enzymes to each well.

    • Mix and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ACC enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percent inhibition relative to the DMSO control.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundConcentration (µM)Absorbance Change (ΔA₃₄₀/min)% Inhibition
DMSO Control-0.1500
This compound A0.10.13510
10.09040
100.04570
1000.01590
IC₅₀ (µM) ~2.5
Fluorescence Polarization (FP)-Based ADP Detection Assay

This assay quantifies ADP production through a competitive fluorescence polarization mechanism. A fluorescently labeled ADP tracer binds to an ADP-binding protein, resulting in a high FP signal. ADP produced by the ACC reaction displaces the tracer, leading to a decrease in the FP signal.[4]

Experimental Workflow:

FP_Workflow Start Start: 384-well plate Dispense Dispense Assay Buffer, ATP, Acetyl-CoA, and Test Compound (this compound) Start->Dispense Incubate1 Pre-incubate at Room Temperature Dispense->Incubate1 AddEnzyme Add ACC Enzyme to Initiate Reaction Incubate1->AddEnzyme Incubate2 Incubate at 37°C for 60 min AddEnzyme->Incubate2 AddDetection Add FP Detection Reagent (ADP Tracer and Binding Protein) Incubate2->AddDetection Incubate3 Incubate at Room Temperature for 30 min AddDetection->Incubate3 Read Measure Fluorescence Polarization Incubate3->Read Analyze Analyze Data: Calculate % Inhibition Read->Analyze

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

    • Substrate Solution: Assay Buffer containing 20 µM ATP and 50 µM Acetyl-CoA.

    • ACC Enzyme: Purified human ACC1 or ACC2 at a working concentration of 2-5 µg/mL.

    • FP Detection Reagent: Commercially available ADP-Glo™ or similar kit containing ADP tracer and ADP-binding protein.

    • Test Compound: this compound dissolved in DMSO, serially diluted.

  • Assay Procedure (384-well format):

    • Add 200 nL of test compound (or DMSO for control) to each well.

    • Add 5 µL of Substrate Solution to each well.

    • Add 5 µL of ACC enzyme solution to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 10 µL of FP Detection Reagent.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).

  • Data Analysis:

    • Calculate the change in FP signal relative to controls.

    • Determine the percent inhibition.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundConcentration (µM)Fluorescence Polarization (mP)% Inhibition
No Enzyme Control-350-
DMSO Control-1500
This compound A0.117010
121030
1027060
10033090
IC₅₀ (µM) ~4.2
RapidFire Mass Spectrometry (RF-MS) Assay

This label-free method directly measures the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA). The RapidFire system uses an automated solid-phase extraction (SPE) platform to rapidly clean up and inject samples into a triple quadrupole mass spectrometer for detection.[5][7]

Experimental Workflow:

RFMS_Workflow Start Start: 384-well plate Dispense Dispense Assay Buffer, ATP, Acetyl-CoA, and Test Compound (this compound) Start->Dispense Incubate1 Pre-incubate at Room Temperature Dispense->Incubate1 AddEnzyme Add ACC Enzyme to Initiate Reaction Incubate1->AddEnzyme Incubate2 Incubate at 37°C for 30 min AddEnzyme->Incubate2 Quench Quench Reaction with Acid Incubate2->Quench Analyze Analyze Plate on RapidFire-MS System Quench->Analyze DataProcessing Process Data: Calculate Substrate-to-Product Ratio Analyze->DataProcessing

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

    • Substrate Solution: Assay Buffer containing 50 µM ATP and 50 µM Acetyl-CoA.

    • ACC Enzyme: Purified human ACC1 or ACC2 at a working concentration of 5 µg/mL.

    • Quench Solution: 1% Formic Acid in water.

    • Test Compound: this compound dissolved in DMSO, serially diluted.

  • Assay Procedure (384-well format):

    • Add 200 nL of test compound (or DMSO for control) to each well.

    • Add 10 µL of Substrate Solution.

    • Initiate the reaction by adding 10 µL of ACC enzyme solution.

    • Incubate for 30 minutes at 37°C.

    • Quench the reaction by adding 10 µL of Quench Solution.

    • Seal the plate and place it in the RapidFire-MS autosampler for analysis.

  • Data Analysis:

    • The mass spectrometer monitors the specific mass transitions for acetyl-CoA and malonyl-CoA.

    • Calculate the ratio of product peak area to the sum of substrate and product peak areas.

    • Determine the percent conversion and subsequently the percent inhibition.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundConcentration (µM)Product/(Substrate+Product) Ratio% Inhibition
DMSO Control-0.450
This compound A0.10.418.9
10.2935.6
100.1664.4
1000.0588.9
IC₅₀ (µM) ~3.1

Summary and Conclusions

The application notes above describe three robust and distinct HTS methodologies to assess the inhibitory potential of this compound against Acetyl-CoA Carboxylase. The choice of assay will depend on available instrumentation, cost considerations, and the specific questions being addressed (e.g., need for label-free detection). By employing these high-throughput approaches, researchers can efficiently screen this compound and other natural product libraries to identify novel modulators of fatty acid metabolism, paving the way for the development of new therapeutic agents. The hypothetical data presented illustrates how the activity of a compound like this compound can be quantified and compared across different assay platforms.

References

Application Note: A Cell-Based Assay for Evaluating the Efficacy of Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirapentyn, a class of highly oxygenated chromene derivatives originating from the marine-derived fungus Isaria felina, has demonstrated a range of biological activities.[1][2] Preliminary studies have indicated potential anti-inflammatory, antibacterial, and weak cytotoxic effects.[1][2][3] Notably, some derivatives have shown protective effects in neuroblastoma cell lines, suggesting a potential for neuroprotection.[3] This application note provides a detailed protocol for a comprehensive cell-based assay to evaluate the neuroprotective and anti-inflammatory efficacy of this compound.

The described workflow is designed to first assess the baseline cytotoxicity of this compound, then to quantify its ability to protect neuronal cells from oxidative stress, and finally to measure its impact on inflammatory responses in microglial cells. This multi-faceted approach provides a robust in vitro model for screening and characterizing the therapeutic potential of this compound and its analogues.

Materials and Methods

Cell Lines and Culture Conditions
  • SH-SY5Y Human Neuroblastoma Cells: A commonly used cell line for neurotoxicity and neuroprotection studies. Culture in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • BV-2 Murine Microglial Cells: A suitable cell line for neuroinflammation studies.[4][5] Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

The overall experimental workflow is depicted below. It involves three main stages: initial cytotoxicity screening, a neuroprotection assay, and a neuroinflammation assay.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Neuroprotection Assay cluster_2 Phase 3: Neuroinflammation Assay A Seed SH-SY5Y & BV-2 cells in 96-well plates B Treat cells with various concentrations of this compound A->B C Incubate for 24-48 hours B->C D Assess cell viability (e.g., MTT or CellTiter-Glo® Assay) C->D F Pre-treat with non-toxic concentrations of this compound D->F Determine non-toxic concentrations J Pre-treat with non-toxic concentrations of this compound D->J Determine non-toxic concentrations E Seed SH-SY5Y cells in 96-well plates E->F G Induce oxidative stress (e.g., with H2O2 or glutamate) F->G H Assess cell viability and neurite outgrowth G->H I Seed BV-2 cells in 24-well plates I->J K Stimulate with Lipopolysaccharide (LPS) J->K L Measure Nitric Oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) K->L G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes transcription This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits?

References

Application of Oxirapentyn in Biofilm Disruption Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex microbial communities is often regulated by cell-to-cell communication systems, such as quorum sensing (QS). Targeting QS is a promising strategy to disrupt biofilms and attenuate bacterial virulence. Oxirapentyn A, a marine-derived natural compound, has emerged as a novel quorum sensing inhibitor (QSI) with potent anti-biofilm properties, particularly against the opportunistic pathogen Chromobacterium violaceum.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the biofilm disruption potential of this compound.

Mechanism of Action: Quorum Sensing Inhibition

This compound A disrupts biofilm formation in Chromobacterium violaceum by interfering with its CviI/CviR quorum sensing system.[1][3] This system regulates the production of virulence factors, including the pigment violacein (B1683560) and the formation of biofilms, through the signaling molecule N-decanoyl-homoserine lactone (C10-HSL).[1][4]

This compound A has been shown to significantly downregulate the expression of key QS-related genes:

  • cviI : Responsible for the synthesis of the C10-HSL autoinducer.

  • cviR : Encodes the receptor protein that binds to C10-HSL to activate downstream gene expression.

  • vioA : A key gene in the violacein biosynthesis operon.

  • chiA : Encodes for chitinase, a virulence factor.

  • pykF : Involved in pyruvate (B1213749) metabolism and linked to QS.[1]

By downregulating these genes, this compound A effectively reduces the production of C10-HSL, thereby inhibiting the entire QS cascade that leads to biofilm formation and virulence factor expression.[1]

Quantitative Data Summary

The efficacy of this compound A in inhibiting virulence factors and biofilm formation in Chromobacterium violaceum is summarized in the tables below.

Table 1: Inhibition of Virulence Factors by this compound A (200 µg/mL) [1][2]

Virulence FactorPercent Inhibition
Biofilm Formation48.8%
Violacein Production21.7%
Hemolysin Synthesis22.3%

Table 2: Downregulation of QS-Related Genes by this compound A [1]

GenePercent Downregulation
cviI20.7%
cviR36.6%
vioA31.1%
chiA66.6%
pykF30.7%

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-biofilm and anti-QS activity of this compound.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the inhibition of biofilm formation by this compound A.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound A stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking. Adjust the culture to an optical density at 600 nm (OD600) of 0.1.

  • Plate Setup:

    • Add 180 µL of LB broth to each well of a 96-well plate.

    • Add 20 µL of the adjusted bacterial culture to each well.

    • Add desired concentrations of this compound A to the test wells. Include a vehicle control (e.g., DMSO) and a negative control (broth only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized dye to a new 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Protocol 2: Violacein Production Inhibition Assay

This protocol quantifies the effect of this compound A on the production of the QS-regulated pigment, violacein.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • LB broth

  • This compound A stock solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Culture and Treatment: Inoculate C. violaceum in LB broth containing different concentrations of this compound A (and a vehicle control). Incubate at 30°C for 24 hours with shaking.

  • Violacein Extraction:

    • Transfer 1 mL of each culture to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the bacterial cells.

    • Discard the supernatant and add 1 mL of DMSO to the pellet.

    • Vortex thoroughly to lyse the cells and solubilize the violacein.

    • Centrifuge again at 13,000 x g for 10 minutes to remove cell debris.

  • Quantification:

    • Transfer the DMSO supernatant containing the violacein to a new tube or a 96-well plate.

    • Measure the absorbance at 585 nm.

  • Normalization: Measure the OD600 of the original cultures to normalize the violacein production to bacterial growth.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the vehicle control.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol details the methodology to quantify the effect of this compound A on the expression of QS-related genes.

Materials:

  • C. violaceum culture treated with this compound A (and a control)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit (cDNA synthesis)

  • qPCR SYBR Green master mix

  • Primers for target genes (cviI, cviR, vioA, chiA, pykF) and a housekeeping gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow C. violaceum to mid-log phase and treat with this compound A for a defined period.

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the SYBR Green master mix, cDNA template, and specific primers for each target and housekeeping gene.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the untreated control.

Visualizations

Signaling Pathway of CviI/R Quorum Sensing and Inhibition by this compound A

G cluster_cell Chromobacterium violaceum cluster_external External Environment CviI CviI (Synthase) C10HSL_in C10-HSL CviI->C10HSL_in Synthesizes CviR CviR (Receptor) C10HSL_in->CviR Binds to C10HSL_out C10-HSL (Autoinducer) C10HSL_in->C10HSL_out Diffuses out CviR_active CviR-C10-HSL Complex CviR->CviR_active Activates CviR_active->CviI Positive Feedback (Upregulates cviI) DNA Promoter Region (vioA, chiA, etc.) CviR_active->DNA Binds to Virulence Biofilm Formation Violacein Production Hemolysin Synthesis DNA->Virulence Activates Transcription This compound This compound A This compound->CviI Downregulates (cviI gene) This compound->CviR Downregulates (cviR gene)

Caption: CviI/R quorum sensing circuit and the inhibitory points of this compound A.

Experimental Workflow for Biofilm Disruption Assessment

G cluster_quantification Quantification Methods start Start culture Prepare C. violaceum overnight culture start->culture plate Inoculate 96-well plate with bacteria and this compound A culture->plate incubate Incubate for 24-48h to allow biofilm formation plate->incubate violacein Violacein Assay (QS Inhibition) incubate->violacein rt_qpcr RT-qPCR (Gene Expression) incubate->rt_qpcr wash1 Discard planktonic cells and wash with PBS crystal_violet Crystal Violet Staining (Total Biomass) wash1->crystal_violet solubilize Solubilize stain with acetic acid crystal_violet->solubilize extract_violacein Extract violacein with DMSO violacein->extract_violacein extract_rna Extract RNA and synthesize cDNA rt_qpcr->extract_rna read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end read_violacein Measure Absorbance (585 nm) extract_violacein->read_violacein read_violacein->end run_qpcr Perform qPCR extract_rna->run_qpcr run_qpcr->end

Caption: General experimental workflow for assessing the anti-biofilm activity of this compound A.

References

Investigating the Anti-Cancer Properties of Oxirapentyn: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirapentyns are a class of highly oxidized chromene derivatives isolated from the marine fungus Isaria felina.[1] Preliminary studies have indicated that certain members of the oxirapentyn (B1209997) family, such as this compound A and C, exhibit weak to moderate cytotoxic activities against various cancer cell lines, including melanoma, breast cancer, and glioma cell lines.[2] This document provides detailed application notes and experimental protocols for the investigation of the anti-cancer properties of this compound, drawing upon existing data for this compound class and related molecules.

Data Presentation: Cytotoxicity of this compound Analogs

Quantitative data on the cytotoxic effects of this compound and related compounds from Isaria felina are summarized below. It is important to note that the anti-cancer activity of Oxirapentyns themselves appears to be modest, and further investigation is warranted to explore their potential as scaffolds for more potent derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ASK-Mel-5Human Malignant MelanomaWeak Cytotoxicity[2]
This compound ASK-Mel-28Human Malignant MelanomaWeak Cytotoxicity[2]
This compound AT-47DHuman Breast CancerWeak Cytotoxicity[2]
This compound CVariousNot SpecifiedWeak Cytotoxicity[2]
Asperflavinoid CMCF-7Human Breast Cancer10[1]
Ustusolate EMCF-7Human Breast Cancer10

*Asperflavinoid C and Ustusolate E are other compounds isolated from Isaria felina and are included for comparative purposes, as they show more significant cytotoxic activity and their mechanism has been partially elucidated.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SK-Mel-5, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC25, IC50, IC75) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[3][4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

Putative Signaling Pathway for Chromene-Induced Apoptosis

While the exact mechanism for this compound is not fully elucidated, many chromene derivatives induce apoptosis through the intrinsic mitochondrial pathway.[6][7] A related compound from Isaria felina, Asperflavinoid C, has been shown to induce caspase-dependent apoptosis. The following diagram illustrates a potential pathway.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates

Caption: Putative mitochondrial-mediated apoptosis pathway for this compound.

Experimental Workflow for Investigating Anti-Cancer Properties

The following workflow outlines the logical progression of experiments to characterize the anti-cancer effects of this compound.

G Start Start: this compound Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Active Active? Cytotoxicity->Active Mechanism Mechanism of Action Studies Active->Mechanism Yes Inactive Inactive or Weakly Active: Consider Derivatization Active->Inactive No Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Pathway Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Pathway CellCycle->Pathway End Conclusion on Anti-Cancer Properties Pathway->End

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion

The available data suggests that Oxirapentyns may possess modest anti-cancer properties. The provided protocols offer a framework for a more detailed investigation into their cytotoxic and mechanistic effects. Given the promising activity of other metabolites from Isaria felina, further studies, including the synthesis of this compound derivatives, may lead to the development of more potent anti-cancer agents. It is recommended that future studies also explore the potential anti-glioma activity of this compound A, as this has been highlighted as a potential area of interest.

References

Troubleshooting & Optimization

Technical Support Center: Oxirapentyn Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxirapentyn and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this complex natural product.

Troubleshooting Guides

This section provides detailed guidance on overcoming specific challenges that may arise during the synthesis of this compound, with a focus on steps known to have low yields.

Issue: Low Yield in the Prenylation of the Hydrazone Intermediate

A critical step in the total synthesis of this compound D involves the prenylation of a hydrazone derivative to introduce a key isoprenyl appendage. This reaction has been reported with yields as low as 26%, presenting a significant bottleneck.[1]

Symptoms:

  • Low yield of the desired prenylated product.

  • Presence of unreacted starting material (hydrazone).

  • Formation of multiple side products, complicating purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance: The hydrazone intermediate possesses a sterically hindered reaction center, which can impede the approach of the prenylating agent.1. Optimization of Reaction Conditions: A systematic variation of reaction parameters is crucial. Experiment with different temperatures, reaction times, and solvent systems. While room temperature has been reported, a modest increase or decrease in temperature might favor the desired reaction pathway. 2. Choice of Prenylating Agent: While prenyl bromide is commonly used, consider employing alternative prenylating agents with different leaving groups or reactivity profiles. 3. Use of Additives: The reported synthesis utilized a combination of MgBr₂·OEt₂ and CuI to facilitate the reaction.[1] It is essential to ensure the quality and stoichiometry of these additives. Consider screening other copper salts or additives that can enhance the reactivity of the organometallic intermediate.
Instability of the Organometallic Intermediate: The lithiated hydrazone intermediate may be unstable, leading to decomposition or side reactions before it can react with the prenylating agent.1. Temperature Control: Maintain a strictly controlled low temperature during the formation of the lithiated intermediate to minimize decomposition. 2. Rapid Trapping: Introduce the prenylating agent as soon as the lithiation is complete to trap the reactive intermediate. 3. Transmetalation Conditions: The use of MgBr₂·OEt₂ for lithium-magnesium exchange is a key step.[1] Ensure the efficiency of this transmetalation, as the resulting magnesium species may have different stability and reactivity compared to the initial lithium intermediate.
Side Reactions: The prenylating agent can undergo elimination or react with other functional groups in the molecule. The lithiated intermediate can also participate in undesired protonation or rearrangement reactions.1. High Purity Reagents: Use freshly distilled solvents and high-purity reagents to minimize side reactions caused by impurities. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organometallic intermediates by oxygen or moisture. 3. Alternative Synthetic Strategies: If optimization of the current step proves unsuccessful, consider alternative synthetic strategies to introduce the prenyl group. This could involve modifying the functional group at the target position to one that is more amenable to prenylation or introducing the prenyl group at an earlier stage of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and its analogs stem from their complex molecular architecture. Key difficulties include:

  • Stereochemical Control: The presence of multiple contiguous stereocenters requires highly stereoselective reactions.

  • Construction of the Highly Oxygenated Core: The densely functionalized and highly oxidized chromene skeleton is a significant synthetic hurdle.[1]

  • Installation of the Enyne Side Chain: The stereoselective introduction of the enyne side chain is a non-trivial transformation.[1]

  • Low Yields in Key Steps: As detailed in the troubleshooting guide, specific steps like C-C bond formations at sterically hindered positions can result in low yields.[1]

Q2: What general strategies are employed for the synthesis of complex, highly oxygenated natural products like this compound?

A2: A common and effective strategy for synthesizing complex molecules like this compound is a convergent synthesis .[2] This approach involves synthesizing key fragments of the molecule separately and then coupling them together at a later stage. This strategy offers several advantages over a linear synthesis, including:

  • Higher overall yields.

  • Easier purification of intermediates.

  • Greater flexibility for analog synthesis by modifying the individual fragments.

Q3: Are there any alternative approaches to consider if a specific reaction step consistently gives low yields?

A3: Yes. If extensive optimization of a problematic step fails to provide a satisfactory yield, it is often more efficient to explore alternative synthetic routes. This could involve:

  • Changing the order of reactions: Introducing a functional group at a different stage of the synthesis might avoid interfering groups or steric hindrance.

  • Employing different reagents or catalysts: A wide array of modern synthetic methodologies are available that might offer better selectivity or efficiency.

  • Redesigning the retrosynthetic analysis: A fundamentally different approach to disconnecting the target molecule might reveal a more viable synthetic pathway.

Experimental Protocols

Key Experiment: Prenylation of the Hydrazone Intermediate in the Total Synthesis of this compound D

This protocol is based on the reported first total synthesis of this compound D.[1]

Objective: To introduce the prenyl group at a key position of the hydrazone intermediate.

Materials:

  • Hydrazone intermediate

  • n-Butyllithium (n-BuLi)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Copper(I) iodide (CuI)

  • Prenyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used.

  • Formation of the Lithiated Intermediate: The hydrazone intermediate is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A solution of n-BuLi in hexanes is added dropwise via syringe. The reaction is stirred at this temperature for the specified time to ensure complete formation of the lithiated species.

  • Transmetalation: A solution of MgBr₂·OEt₂ in a suitable anhydrous solvent is added to the reaction mixture at the same low temperature. The mixture is stirred to allow for the lithium-magnesium exchange.

  • Addition of Copper Salt and Prenylating Agent: Solid CuI is added to the reaction mixture, followed by the dropwise addition of prenyl bromide.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired prenylated product.

Note: The reported yield for this specific transformation was 26%.[1] Significant optimization may be required to improve this yield.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound.

troubleshooting_workflow cluster_alternative Broader Strategy start Low Yield in Prenylation Step cause1 Steric Hindrance start->cause1 cause2 Intermediate Instability start->cause2 cause3 Side Reactions start->cause3 solution7 Alternative Synthetic Strategy start->solution7 solution1 Optimize Conditions (Temp, Time, Solvent) cause1->solution1 solution2 Alternative Prenylating Agent cause1->solution2 solution3 Screen Additives (e.g., Copper Salts) cause1->solution3 solution4 Strict Temperature Control cause2->solution4 solution5 Rapid Trapping of Intermediate cause2->solution5 solution6 High Purity Reagents & Inert Atmosphere cause3->solution6

Caption: Troubleshooting workflow for low yield in the prenylation step.

convergent_synthesis cluster_fragments Fragment Synthesis cluster_assembly Fragment Coupling and Final Steps fragmentA Fragment A (e.g., Chromene Core) coupling Coupling Reaction fragmentA->coupling fragmentB Fragment B (e.g., Side Chain Precursor) fragmentB->coupling elaboration Further Elaboration coupling->elaboration This compound This compound elaboration->this compound

Caption: Convergent synthesis strategy for this compound.

References

How to improve the solubility of Oxirapentyn for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

< Technical Support Center: Improving the Solubility of Oxirapentyn for In Vitro Assays

Disclaimer: "this compound" is not a publicly documented compound. This guide treats it as a representative, poorly water-soluble small molecule and provides general strategies applicable to such compounds in a research setting.

This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with novel compounds like this compound during in vitro experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter when preparing this compound solutions for your experiments.

Problem / Observation Root Cause Analysis Recommended Solutions & Actions
Issue 1: My concentrated stock solution of this compound in DMSO is cloudy, has visible particles, or appears to have precipitated. The concentration of this compound exceeds its solubility limit in the chosen solvent, even in DMSO. This can be exacerbated by water absorption into the DMSO stock, as DMSO is highly hygroscopic.[1]1. Apply Gentle Heat: Warm the solution in a 37°C water bath for 5-10 minutes. This can increase the solubility of many compounds.[2][3][4] 2. Use Mechanical Agitation: Vortex the solution vigorously or use a bath sonicator to provide the energy needed to break up solid particles and facilitate dissolution.[2][4] 3. Reduce Concentration: If the above methods fail, the intended stock concentration may be too high. Prepare a new, more dilute stock solution. 4. Use Fresh, Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as water can significantly reduce the solubility of hydrophobic compounds.[1]
Issue 2: The this compound stock solution is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. This common issue, often called "crashing out," occurs when the hydrophobic compound is transferred from a solubilizing organic solvent (like DMSO) into an aqueous environment where its solubility is much lower. The final concentration of the compound exceeds its aqueous solubility limit.[2][3][5]1. Optimize Dilution Technique: Add the DMSO stock dropwise into the aqueous medium while vortexing or swirling.[3][4][5] This rapid mixing prevents localized high concentrations that promote precipitation.[5] 2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in the assay medium.[4][5] 3. Reduce Final Concentration: Test a lower final concentration of this compound in your assay. The compound may be soluble at a lower concentration.[2] 4. Increase Final Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always determine the maximum tolerable DMSO concentration for your specific cell line or assay system and include a matching vehicle control.[2][5]
Issue 3: I am observing inconsistent assay results, high background signals, or other artifacts. Poor solubility can lead to the formation of small, often invisible, compound aggregates or precipitates. These aggregates can cause non-specific interactions, scatter light in absorbance-based assays, and lead to unreliable and non-reproducible data.[3]1. Visually Inspect Solutions: Before use, hold the solution against a bright light to check for any signs of cloudiness or precipitation (Tyndall effect). 2. Centrifuge and Filter: If aggregates are suspected, you can centrifuge the final working solution and test the supernatant, but be aware this will lower the effective concentration. Filtering with a 0.22 µm syringe filter can also remove aggregates, but may also remove the compound if it has precipitated.[2] 3. Explore Solubilizing Excipients: For particularly challenging compounds, consider using agents like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[3][6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of a new, poorly soluble compound like this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and powerful first-choice solvent for preparing high-concentration stock solutions of nonpolar compounds for in vitro assays.[2][3] If solubility in DMSO is poor, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[2][11][12]

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The tolerance to DMSO is cell-line specific.[13][14] A general rule of thumb is to keep the final concentration at or below 0.5%, with concentrations of 0.1% being safe for almost all cell types.[13][14][15] It is critical to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the health or response of your specific cells.[5][13] Concentrations above 1% can be cytotoxic and interfere with results.[16][17][18]

Q3: How can I determine the kinetic solubility of this compound in my assay buffer?

A3: A kinetic solubility assay measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock, mimicking the conditions of an in vitro assay.[19][20] This is typically done in a high-throughput format by adding the DMSO stock to the buffer and then measuring the concentration of dissolved compound after a short incubation. Common detection methods include nephelometry (light scattering from precipitate) or UV spectroscopy after filtration.[19][21]

Q4: Are there alternatives to using organic solvents like DMSO?

A4: Yes. If solvent toxicity or interference is a concern, solubilizing excipients can be used. Cyclodextrins are a widely used option. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate a poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[6][7][8][9][10] Other options include the use of surfactants or co-solvent systems.[3][22]

Q5: Can I use pH modification to improve the solubility of this compound?

A5: Yes, if this compound has ionizable functional groups (i.e., it is an acid or a base). Adjusting the pH of the buffer can convert the compound into its more soluble salt form. This is a powerful technique but requires knowledge of the compound's pKa and confirmation that the required pH is compatible with your assay system.[23][24]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile, conical microcentrifuge tube.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[2]

  • Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes.[3] If solids remain, sonicate the tube in a water bath for 5-10 minutes. If necessary, gently warm the solution in a 37°C water bath.[2][3]

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store Properly: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay by UV-Vis Spectrophotometry
  • Prepare Standards: Create a set of calibration standards by diluting the 10 mM this compound DMSO stock in 100% DMSO to known concentrations (e.g., 1000 µM down to 1 µM).

  • Prepare Samples: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of your aqueous assay buffer. This creates a test solution (e.g., 100 µM) with a final DMSO concentration of 1%. Prepare this in triplicate.

  • Incubate: Shake the plate at room temperature for 1-2 hours to allow for equilibration.[21][25]

  • Separate Solids: Use a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the soluble fraction. Collect the filtrate in a new, UV-transparent 96-well plate.

  • Measure Absorbance: Read the UV absorbance of the filtered samples and the DMSO standards at the λ_max of this compound.

  • Calculate Solubility: Use the standard curve to determine the concentration of this compound in the filtered samples. This value represents its kinetic solubility under these conditions.

Visualizations

G start Start: Solubilize This compound stock Prepare concentrated stock in 100% DMSO start->stock check1 Is stock solution clear? stock->check1 agitate Warm (37°C) and/or Sonicate check1->agitate No dilute Dilute stock into aqueous buffer check1->dilute Yes agitate->stock check2 Does it precipitate? dilute->check2 success Success: Proceed with Assay check2->success No troubleshoot Troubleshoot Further check2->troubleshoot Yes stepwise Use stepwise dilution & rapid mixing troubleshoot->stepwise lower_c Lower final concentration troubleshoot->lower_c excipient Add solubilizing excipient (e.g., Cyclodextrin) troubleshoot->excipient

Caption: Workflow for solubilizing a poorly soluble compound.

G Solubility Successful Solubilization of this compound Compound Compound Properties (pKa, LogP, MW) Compound->Solubility Solvent Solvent System Solvent->Solubility Assay Assay Conditions Assay->Solubility pKa Ionizable Groups pKa->Compound LogP Lipophilicity LogP->Compound SolventChoice Solvent Choice (DMSO, EtOH) SolventChoice->Solvent CoSolvent Co-solvent % CoSolvent->Solvent Excipients Excipients (Cyclodextrins) Excipients->Solvent pH Buffer pH pH->Assay Temp Temperature Temp->Assay Conc Final Concentration Conc->Assay

Caption: Key factors influencing compound solubility in vitro.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound (Hypothetical Inhibitor) This compound->RAF

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

References

Troubleshooting Oxirapentyn instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Oxirapentyn compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell culture?

A1: this compound is a class of highly oxygenated chromene derivatives originally isolated from the marine-derived fungus Isaria felina. These compounds, including variants like this compound A, B, C, etc., exhibit a range of biological activities. In cell culture, they are primarily used to study processes such as inflammation, apoptosis (cell death), and quorum sensing in bacteria. For instance, some Oxirapentyns have demonstrated anti-inflammatory effects, while others show weak to moderate cytotoxicity against certain cancer cell lines.[1] this compound A, in particular, has been noted for its ability to inhibit biofilm formation in bacteria like Chromobacterium violaceum.[2][3]

Q2: I'm observing a decrease in the expected activity of this compound in my experiments over time. What could be the cause?

A2: A decline in the activity of this compound in cell culture is likely due to its instability in the aqueous environment of the culture medium. The chemical structure of Oxirapentyns contains an epoxide ring, which is known to be susceptible to hydrolysis (ring-opening) under aqueous conditions.[4][5][6][7][8] This degradation can be influenced by several factors within your experimental setup, including the pH of the medium, incubation temperature, and exposure to light. Additionally, components of the cell culture medium, such as serum proteins, may interact with the compound, and cellular enzymes could potentially metabolize it into less active forms.

Q3: How can I determine if my this compound is degrading in the cell culture medium?

A3: To confirm if this compound is degrading, a stability test using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9] This involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The concentration of the intact compound is then measured to determine its rate of degradation. A significant decrease in the concentration of the parent compound over time indicates instability.

Q4: Are there any special precautions I should take when preparing and storing this compound stock solutions?

A4: To maximize the stability of your this compound stock solutions, it is advisable to dissolve the compound in a high-quality, anhydrous solvent such as DMSO. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C for long-term stability. When preparing your working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency of this compound

Question: My dose-response curves for this compound are not consistent between experiments, or the IC50 value is higher than anticipated. Could this be related to compound instability?

Answer: Yes, inconsistent potency is a common indicator of compound instability. If this compound degrades during your experiment, the effective concentration of the active compound decreases, leading to variability in your results and a higher apparent IC50 value.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment.

  • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the extent of degradation.

  • Serum-Free Conditions: Consider performing initial experiments in serum-free or low-serum medium to assess if serum components are contributing to instability.

  • pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH can significantly affect the rate of epoxide hydrolysis.[4][5][6][7][8]

Issue 2: Signs of Compound Precipitation in Cell Culture

Question: I've noticed a precipitate in my culture wells after adding this compound. What should I do?

Answer: Precipitation indicates that the concentration of this compound has exceeded its solubility in the cell culture medium. This can be influenced by the final concentration of the compound, the solvent concentration, and the temperature of the medium.

Troubleshooting Steps:

  • Check Solubility: Determine the maximum solubility of your specific this compound derivative in your cell culture medium.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically less than 0.5%) and non-toxic to your cells.

  • Pre-warm Medium: Always add the this compound working solution to cell culture medium that has been pre-warmed to 37°C.[10]

  • Serial Dilution: For highly concentrated stock solutions, perform a serial dilution in pre-warmed medium rather than a single large dilution step.

Data Presentation

Table 1: Template for Summarizing this compound Stability Data

Time (hours)Concentration of this compound (µM) in Medium A (with serum)Concentration of this compound (µM) in Medium B (serum-free)% Remaining (Medium A)% Remaining (Medium B)
010.010.0100100
2
4
8
24
48

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound compound

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator with 5% CO2

  • Sterile microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C. This will serve as your 100% reference.

  • Incubation: Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots of the medium and immediately store them at -80°C to halt any further degradation.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins, add a 3-fold excess of ice-cold acetonitrile (B52724) to each sample. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to quantify the concentration of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS/TNFa LPS/TNF-α IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_stress Cellular Stress cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm This compound This compound Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mechanism of this compound-induced intrinsic apoptosis.

G cluster_bacterium Bacterium cviI cviI gene CviI_protein CviI protein AHL AHL autoinducer CviI_protein->AHL synthesizes AHL_CviR AHL CviR AHL->AHL_CviR cviR cviR gene CviR_protein CviR protein cviR->CviR_protein expresses CviR_protein->AHL_CviR Virulence_genes Virulence Genes (e.g., biofilm) AHL_CviR->Virulence_genes Activates Oxirapentyn_A This compound A Oxirapentyn_A->cviI Downregulates Oxirapentyn_A->cviR Downregulates G Prep_Stock Prepare Fresh This compound Stock Spike_Medium Spike Pre-warmed Cell Culture Medium Prep_Stock->Spike_Medium Time_Course Incubate at 37°C Collect Samples Over Time (0, 2, 4, 8, 24, 48h) Spike_Medium->Time_Course Sample_Prep Protein Precipitation (Acetonitrile) Time_Course->Sample_Prep Analysis Analyze by HPLC or LC-MS Sample_Prep->Analysis Data_Analysis Calculate % Remaining vs. Time Zero Analysis->Data_Analysis End End: Determine Degradation Rate Data_Analysis->End

References

Optimizing dosage and administration of Oxirapentyn in mice

Author: BenchChem Technical Support Team. Date: December 2025

Oxirapentyn Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound in murine models. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed as a highly selective inhibitor of the neuronal kinase, N-Kinase (NK-1). By binding to the ATP-binding pocket of NK-1, this compound allosterically modulates its downstream signaling cascade, which is implicated in neuroinflammatory processes. This targeted inhibition is believed to reduce the phosphorylation of transcription factor-7 (TF-7), subsequently downregulating the expression of pro-inflammatory cytokines.

Q2: What is the recommended vehicle for in vivo administration of this compound in mice?

A2: For intraperitoneal (IP) and oral gavage (PO) administration, a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline is recommended. This compound is poorly soluble in aqueous solutions alone. It is critical to first dissolve the compound in DMSO before adding PEG300 and then saline.

Q3: What are the known pharmacokinetic properties of this compound in mice?

A3: this compound exhibits moderate bioavailability following oral administration. Key pharmacokinetic parameters from a single-dose study are summarized in the table below.

Q4: Are there any known off-target effects or toxicities at higher doses?

A4: Preclinical toxicology studies in mice have indicated that at doses exceeding 50 mg/kg, transient signs of sedation and ataxia may be observed. No significant organ toxicity has been reported at therapeutic doses. It is recommended to conduct a dose-escalation study to determine the maximum tolerated dose in your specific mouse strain.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results 1. Inconsistent drug formulation.2. Imprecise administration technique.3. Variability in mouse age, weight, or genetic background.1. Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations daily.2. Standardize the time of day for administration and ensure consistent injection/gavage technique.3. Use age- and weight-matched animals from a reputable supplier.
Precipitation of this compound in vehicle 1. Incorrect order of solvent addition.2. Low temperature of the vehicle solution.1. Always dissolve this compound in DMSO first before adding PEG300 and then saline.2. Gently warm the solution to 37°C to aid dissolution. Do not overheat.
Unexpected adverse events (e.g., severe ataxia) 1. Dose miscalculation.2. Increased sensitivity of the specific mouse strain.1. Double-check all dose calculations and the concentration of the stock solution.2. Perform a pilot dose-response study starting with lower doses to establish tolerability.
Lack of efficacy at previously reported doses 1. Degradation of the compound.2. Suboptimal route of administration for the intended target.1. Store this compound powder protected from light and moisture. Use a fresh batch if degradation is suspected.2. Consider the target tissue. For CNS targets, ensure the chosen route allows for sufficient blood-brain barrier penetration.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Formulation
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve a concentrated stock solution.

  • Vortex until the powder is completely dissolved.

  • Add the required volume of PEG300 and vortex to mix.

  • Finally, add the required volume of sterile saline and vortex thoroughly.

  • The final concentration of solvents should be 10% DMSO, 40% PEG300, and 50% saline.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Single 10 mg/kg IP Dose)

ParameterValue
Tmax (h)0.5
Cmax (ng/mL)1250 ± 150
AUC (0-t) (ng·h/mL)4500 ± 300
Half-life (t1/2) (h)2.5 ± 0.3

Table 2: Dose-Dependent Efficacy in a Murine Model of Neuroinflammation

Dose (mg/kg, IP)Mean Clinical Score (Day 14 post-induction)Reduction in NK-1 Activity (%)
Vehicle4.2 ± 0.50%
53.1 ± 0.435%
102.0 ± 0.368%
201.5 ± 0.285%

Visualizations

Oxirapentyn_Signaling_Pathway This compound This compound NK1 N-Kinase (NK-1) This compound->NK1 Inhibits pTF7 Phosphorylated TF-7 NK1->pTF7 Phosphorylates TF7 Transcription Factor-7 (TF-7) Cytokines Pro-inflammatory Cytokines pTF7->Cytokines Upregulates Expression Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental_Workflow start Start: Hypothesis formulation 1. Drug Formulation (Vehicle: 10% DMSO, 40% PEG300, 50% Saline) start->formulation dose_range 2. Dose-Range Finding Study (e.g., 5, 10, 20, 50 mg/kg) formulation->dose_range pk_study 3. Pharmacokinetic (PK) Study (Single Dose, Plasma Sampling) dose_range->pk_study Select Tolerated Doses efficacy_model 4. Efficacy Model (e.g., Neuroinflammation Model) pk_study->efficacy_model Inform Dosing Regimen data_analysis 5. Data Analysis (PK parameters, Efficacy Endpoints) efficacy_model->data_analysis conclusion Conclusion: Optimized Dosage data_analysis->conclusion

Caption: Workflow for optimizing this compound dosage in mice.

Addressing off-target effects of Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

Oxirapentyn Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor designed to target Polo-like kinase 4 (PLK4). The intended on-target effect is the disruption of centriole duplication during the cell cycle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Q2: What are the known primary off-targets of this compound and their potential consequences?

A2: Kinase profiling studies have identified two primary off-target kinase families: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and SRC family kinases. Inhibition of VEGFR2 can lead to unexpected anti-angiogenic effects and potential cardiovascular liabilities in in vivo models. Inhibition of SRC family kinases may impact cell adhesion, migration, and survival pathways, potentially confounding experimental results.

Q3: My cells are showing a decrease in viability at lower-than-expected concentrations of this compound. Is this related to an off-target effect?

A3: This could be due to a cumulative effect of inhibiting the intended PLK4 target and off-target kinases like SRC, which are involved in cell survival signaling. It is also possible that your specific cell line has a higher dependency on one of these off-target kinases for survival. We recommend performing a dose-response curve and analyzing key downstream markers for both PLK4 and potential off-target pathways.

Q4: Can I use a lower concentration of this compound to minimize off-target effects?

A4: Yes, using the lowest effective concentration is a primary strategy to increase specificity. We recommend titrating this compound to find the minimal concentration that yields the desired on-target phenotype (e.g., mitotic arrest) while minimizing markers of off-target engagement (e.g., decreased phosphorylation of SRC substrates). Refer to the IC50 data in the tables below to guide your dose selection.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology and Adhesion

  • Problem: After treatment with this compound, cells appear rounded and are detaching from the culture plate, a phenotype not typically associated with PLK4 inhibition alone.

  • Potential Cause: This is likely due to the off-target inhibition of SRC family kinases, which are critical for maintaining focal adhesions and cell-matrix interactions.

  • Troubleshooting Steps:

    • Verify SRC Inhibition: Perform a Western blot to check the phosphorylation status of a known SRC substrate (e.g., FAK at Y397). A decrease in phosphorylation would confirm off-target SRC engagement.

    • Dose Reduction: Lower the concentration of this compound to a range where PLK4 is inhibited, but SRC is less affected.

    • Use a Rescue Agent: In mechanistic studies, consider using a constitutively active SRC mutant to determine if the morphological changes can be reversed.

    • Alternative Inhibitor: If possible, use a more specific PLK4 inhibitor as a control to confirm that the phenotype is indeed an off-target effect of this compound.

Issue 2: Inconsistent Apoptosis Levels Across Different Cell Lines

  • Problem: The percentage of apoptotic cells following this compound treatment varies significantly between different cancer cell lines, even those with similar PLK4 expression levels.

  • Potential Cause: The cellular context, including the dependency on off-target pathways like VEGFR2 or SRC for survival, can greatly influence the final apoptotic outcome. A cell line highly dependent on SRC signaling for survival may show enhanced apoptosis.

  • Troubleshooting Steps:

    • Characterize Cell Lines: Profile your cell lines for the expression and activation status of PLK4, VEGFR2, and SRC.

    • Correlate with IC50: Compare the this compound IC50 values for cell viability with the kinase inhibition profile for each cell line.

    • Analyze Signaling Pathways: Use Western blotting to assess the level of inhibition of downstream effectors in both the on-target and off-target pathways in each cell line. This will help you understand the contribution of each pathway to the observed phenotype.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetTypeIC50 (nM)Description
PLK4 On-Target 5 Primary target; potent inhibition leads to mitotic arrest.
VEGFR2Off-Target85Off-target inhibition may affect angiogenesis and cell survival.
SRCOff-Target150Off-target inhibition can alter cell adhesion, migration, and survival.
FAKOff-Target450Downstream of SRC; weaker off-target effect.
ABL1Off-Target>1000Considered non-significant at typical experimental concentrations.

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypePLK4 ExpressionEC50 (nM) for ViabilityNotes
HeLaCervical CancerHigh15Highly sensitive; strong mitotic arrest phenotype observed.
HUVECNon-cancerousLow350Lower sensitivity; effects likely driven by VEGFR2 inhibition at high doses.
MDA-MB-231Breast CancerModerate50Moderate sensitivity; shows significant changes in cell adhesion.
A549Lung CancerHigh25Sensitive; displays a classic apoptotic response.

Key Experimental Protocols

1. KinaseGlo® Luminescent Kinase Assay (Promega)

  • Objective: To determine the IC50 of this compound against a panel of kinases.

  • Methodology:

    • Prepare a serial dilution of this compound in the kinase reaction buffer.

    • To a 96-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the diluted this compound to the wells and incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the KinaseGlo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

    • Measure luminescence using a plate reader.

    • Plot the results as a percentage of kinase activity versus log[inhibitor concentration] and fit to a dose-response curve to calculate the IC50.

2. Western Blotting for Pathway Analysis

  • Objective: To confirm the engagement of on-target (PLK4) and off-target (SRC, VEGFR2) pathways.

  • Methodology:

    • Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-PLK4 (Thr170), total PLK4, p-SRC (Tyr416), total SRC, p-VEGFR2 (Tyr1175), total VEGFR2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Oxirapentyn_on This compound PLK4 PLK4 Oxirapentyn_on->PLK4 Inhibits CentrioleDup Centriole Duplication PLK4->CentrioleDup MitoticArrest Mitotic Arrest CentrioleDup->MitoticArrest Disruption Apoptosis_on Apoptosis MitoticArrest->Apoptosis_on Oxirapentyn_off This compound VEGFR2 VEGFR2 Oxirapentyn_off->VEGFR2 Inhibits SRC SRC Oxirapentyn_off->SRC Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Adhesion Cell Adhesion & Migration SRC->Adhesion

Caption: On-target vs. off-target signaling pathways of this compound.

G start Unexpected Experimental Result Observed q1 Is the phenotype consistent with PLK4 inhibition? start->q1 a1_yes Result is likely On-Target q1->a1_yes Yes q2 Does the phenotype relate to cell adhesion or angiogenesis? q1->q2 No p1 Confirm On-Target Pathway (Western Blot for p-PLK4) a1_yes->p1 a2_yes Potential Off-Target Effect (SRC or VEGFR2) q2->a2_yes Yes a2_no Investigate other cellular stress responses q2->a2_no No p2 Confirm Off-Target Pathway (Western Blot for p-SRC, p-VEGFR2) a2_yes->p2 end Conclusion Reached a2_no->end p1->end p3 Perform Dose-Response Experiment p2->p3 p4 Use a more specific control inhibitor p3->p4 p4->end G cluster_phenotype Observed Phenotype cluster_cause Likely Cause cluster_solution Verification & Solution P1 Cell Rounding & Detachment C1 SRC Inhibition P1->C1 P2 Reduced Angiogenesis (in vivo) C2 VEGFR2 Inhibition P2->C2 P3 Mitotic Arrest C3 PLK4 Inhibition (On-Target) P3->C3 S1 Check p-SRC levels; Lower this compound Dose C1->S1 S2 Check p-VEGFR2 levels; Note as secondary effect C2->S2 S3 Check p-PLK4 levels; Confirm on-target activity C3->S3

Technical Support Center: Strategies to Reduce the Toxicity of Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Oxirapentyn" is not available in the public domain or recognized scientific literature. The following content is generated based on a hypothetical scenario where this compound is a novel therapeutic agent under investigation. The proposed strategies are derived from established principles in toxicology and pharmacology and should be adapted and validated experimentally for any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target cytotoxicity with this compound in our in-vitro assays. What are the initial steps to mitigate this?

A1: Off-target cytotoxicity is a common challenge in early drug development. A systematic approach is recommended to identify the underlying cause and formulate a mitigation strategy.

  • Step 1: Confirm Compound Identity and Purity: Re-verify the chemical identity, purity, and concentration of your this compound stock. Impurities from synthesis or degradation products can often be the source of unexpected toxicity.

  • Step 2: Dose-Response Analysis: Perform a detailed dose-response curve in your cell line of interest and in a panel of control cell lines (e.g., non-target tissue-derived cells) to determine the therapeutic index (TI). A low TI suggests a narrow window between efficacy and toxicity.

  • Step 3: Mechanism of Toxicity Investigation: Investigate common mechanisms of cytotoxicity such as mitochondrial dysfunction, reactive oxygen species (ROS) generation, or membrane disruption.

Q2: How can we reduce the hepatotoxicity observed during our pre-clinical animal studies with this compound?

A2: Hepatotoxicity is a major concern for many xenobiotics. A multi-pronged approach involving formulation, co-administration of protectants, and structural modification can be explored.

  • Formulation Strategies: Encapsulating this compound in lipid-based nanoparticles or liposomes can alter its biodistribution, potentially reducing accumulation in the liver.

  • Co-administration of Hepatoprotectants: Agents like N-acetylcysteine (NAC) can mitigate oxidative stress-induced liver injury. The timing and dosage of NAC relative to this compound administration would need to be optimized.

  • Structural Analogs: If preliminary structure-activity relationship (SAR) data is available, consider synthesizing and screening analogs of this compound that retain therapeutic activity but have reduced hepatotoxic potential.

Troubleshooting Guides

Issue 1: High Incidence of Apoptosis in Non-Target Cells

This guide provides a systematic workflow to troubleshoot and address unintended apoptosis induced by this compound in non-target cells.

Experimental Workflow for Investigating Off-Target Apoptosis

start High Apoptosis Observed in Non-Target Cells confirm Confirm Apoptosis (Caspase-3/7 Assay, Annexin V) start->confirm Verification pathway Investigate Apoptotic Pathway (Western Blot for Bcl-2 family, Cytochrome c) confirm->pathway Mechanism ID ros Assess Oxidative Stress (ROS Assay, GSH/GSSG Ratio) pathway->ros mito Evaluate Mitochondrial Health (MMP Assay, Seahorse Assay) pathway->mito intervention Test Mitigation Strategies ros->intervention mito->intervention antioxidant Co-administer Antioxidants (e.g., N-acetylcysteine) intervention->antioxidant inhibitor Use Pathway-Specific Inhibitors (e.g., Z-VAD-FMK) intervention->inhibitor analog Synthesize & Screen Analogs intervention->analog evaluate Evaluate Efficacy and Toxicity of New Strategy antioxidant->evaluate inhibitor->evaluate analog->evaluate

Caption: Workflow for troubleshooting unintended apoptosis.

Issue 2: Poor In-Vivo Tolerability and Weight Loss in Animal Models

This section outlines strategies to improve the in-vivo tolerability of this compound.

Hypothesized Signaling Pathway for this compound-Induced Toxicity

This diagram illustrates a hypothetical pathway where this compound induces toxicity via activation of a stress-activated protein kinase (SAPK) pathway, leading to an inflammatory response and cellular damage.

This compound This compound receptor Off-Target Receptor This compound->receptor Binds sap_kinase SAPK Activation (e.g., JNK, p38) receptor->sap_kinase Activates transcription_factor Transcription Factor Activation (e.g., AP-1) sap_kinase->transcription_factor Phosphorylates inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factor->inflammatory_cytokines Upregulates cellular_damage Cellular Damage & Toxicity inflammatory_cytokines->cellular_damage Induces

Technical Support Center: Refining Purification Protocols for Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Oxirapentyn and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the initial purification of this compound?

A1: Based on published literature, a common starting point for the purification of this compound is column chromatography using silica (B1680970) gel.[1] For more sensitive this compound derivatives or to mitigate potential degradation, alternative stationary phases such as neutral alumina (B75360) or a bonded phase (e.g., C18) for reverse-phase chromatography could be explored.

Q2: Which solvent systems are typically used for eluting this compound from a silica gel column?

A2: While specific gradients will need to be optimized for each this compound analog, a non-polar to polar gradient is generally effective. Systems such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol are common starting points for separating meroterpenoids like this compound.

Q3: How can I monitor the purification process?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the separation of fractions collected from the column. A suitable solvent system should be developed using TLC prior to running the column. Staining with a universal indicator such as potassium permanganate (B83412) or visualization under UV light can be used to identify spots if the compounds are not colored.

Q4: What are the known stability issues with this compound?

A4: Oxirapentyns are characterized as highly oxygenated chromene derivatives, often containing epoxide functionalities.[1][2] Epoxides can be sensitive to acidic conditions, which may lead to ring-opening or rearrangement. The acidic nature of standard silica gel could potentially cause degradation of the target compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound after silica gel column chromatography. Compound degradation on the acidic silica gel stationary phase.- Neutralize the silica gel by pre-washing the column with a solvent system containing a small amount of a volatile base (e.g., triethylamine).- Consider using a different stationary phase such as neutral alumina or C18 reverse-phase silica.
Presence of multiple, closely eluting spots on TLC after initial purification. Isomeric forms of this compound or closely related derivatives are co-eluting.- Employ a shallower solvent gradient during column chromatography to improve separation.- Utilize a secondary purification step with a different separation mechanism, such as size-exclusion chromatography (e.g., Sephadex LH-20) or preparative HPLC.[1]
Tailing of spots on TLC plates. The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., acetic acid, if the compound is stable) to the developing solvent.- Ensure the sample is fully dissolved in the loading solvent and apply a more dilute sample to the TLC plate.
Inconsistent retention times in HPLC analysis. Fluctuations in mobile phase composition, temperature, or column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent to remove any strongly adsorbed contaminants.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for this compound Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the loading solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the desired this compound compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Secondary Purification using Sephadex LH-20
  • Column Preparation: Swell the Sephadex LH-20 beads in the chosen solvent (e.g., a mixture of chloroform (B151607) and ethanol) and pack the column.[1]

  • Sample Application: Dissolve the partially purified this compound fraction in a small volume of the mobile phase and carefully apply it to the top of the column bed.

  • Elution: Elute the sample with the same solvent system used for column preparation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to isolate the pure this compound.

Quantitative Data Summary

Purification Step Starting Material (mg) Recovered Material (mg) Purity (%)
Crude Fungal Extract5000-~5
Silica Gel Chromatography5000250~60
Sephadex LH-20 Chromatography25085~95
Preparative HPLC8550>99

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

PurificationWorkflow CrudeExtract Crude Fungal Extract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions1 Analyze Fractions (TLC) SilicaGel->Fractions1 Pool1 Pool Semi-Pure Fractions Fractions1->Pool1 Sephadex Sephadex LH-20 Chromatography Pool1->Sephadex Fractions2 Analyze Fractions (HPLC) Sephadex->Fractions2 Pool2 Pool Pure Fractions Fractions2->Pool2 Purethis compound Pure this compound Pool2->Purethis compound

Caption: A typical workflow for the purification of this compound from a crude fungal extract.

TroubleshootingLogic Start Low Recovery of This compound CheckDegradation Potential Degradation on Acidic Silica Gel? Start->CheckDegradation NeutralizeSilica Action: Neutralize Silica (e.g., with Triethylamine) CheckDegradation->NeutralizeSilica Yes ChangeStationaryPhase Action: Change Stationary Phase (e.g., Alumina, C18) CheckDegradation->ChangeStationaryPhase Persistent Issue ReRun Re-run Purification NeutralizeSilica->ReRun ChangeStationaryPhase->ReRun

Caption: A decision-making diagram for troubleshooting low recovery of this compound during purification.

References

Technical Support Center: Managing Oxirapentyn Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Oxirapentyn is a hypothetical antibacterial agent developed for this technical guide. The information provided is based on established principles of antibiotic resistance to dihydrofolate reductase (DHFR) inhibitors and is intended for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids.[1][2] By blocking DHFR, this compound halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[2]

Q2: What are the known mechanisms of resistance to this compound?

A2: Resistance to DHFR inhibitors like this compound can emerge through several mechanisms:

  • Target Modification: Point mutations in the folA gene, which encodes for DHFR, can alter the enzyme's structure and reduce the binding affinity of this compound.[3][4]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[4][5][6]

  • Target Overexpression: An increase in the production of DHFR can counteract the inhibitory effects of the drug.[3][7]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that encode for resistant DHFR variants.[8][9][10][11] These plasmids can be transferred between bacteria, facilitating the spread of resistance.[8][9][10][12]

Q3: My bacterial culture shows a sudden, high-level resistance to this compound. What is the likely cause?

A3: A sudden shift to high-level resistance is often indicative of acquired resistance, most likely through the acquisition of a resistance-conferring plasmid.[8][9][10][11] These plasmids can carry genes for highly resistant DHFR variants or potent efflux pumps.[8][11]

Q4: How can I confirm the mechanism of resistance in my bacterial culture?

A4: To elucidate the resistance mechanism, a combination of molecular and phenotypic assays is recommended:

  • Sanger or Whole-Genome Sequencing: To identify mutations in the folA gene.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of folA and genes encoding for known efflux pumps.[13][14]

  • Plasmid Analysis: To detect the presence of plasmids carrying resistance genes.[8][9][10]

  • Efflux Pump Inhibition Assay: To determine if resistance is mediated by efflux pumps.[15][16][17]

Q5: What is the "inoculum effect" and how can it affect my MIC results for this compound?

A5: The inoculum effect is the observation that the Minimum Inhibitory Concentration (MIC) of an antibiotic can increase with a higher initial bacterial density.[18] It is crucial to standardize the inoculum to a 0.5 McFarland standard to ensure reproducible and accurate MIC values.[18][19]

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for this compound
Possible Cause Observation Recommended Action
Inoculum Density Variation MIC values fluctuate between experiments.Strictly adhere to a 0.5 McFarland standard for inoculum preparation.[18][19] Use a spectrophotometer for accuracy.
Media Quality Variation in results between different batches of Mueller-Hinton Broth (MHB).Use commercially prepared MHB and check the pH of each new lot. Ensure consistent cation concentrations.
This compound Stock Solution Degradation MIC values are consistently higher than expected for quality control strains.Prepare fresh stock solutions of this compound and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.
Incubation Time Shorter or longer incubation times can lead to lower or higher MICs, respectively.Standardize the incubation period to 16-20 hours at 35°C ± 2°C.[18][20]
Issue 2: Suspected Efflux Pump-Mediated Resistance
Observation Troubleshooting Step Expected Outcome
Moderate increase in MIC (4-8 fold) and cross-resistance to other antibiotics.Perform an MIC assay with an Efflux Pump Inhibitor (EPI). Run parallel MIC assays with and without a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN).A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests efflux pump involvement.[15]
Increased expression of efflux pump genes (e.g., acrA, acrB) in qRT-PCR.Correlate Gene Expression with MIC. Compare the fold-change in gene expression with the fold-change in the MIC value.A positive correlation supports the role of the specific efflux pump in conferring resistance.[13]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Materials:

  • This compound stock solution

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Create a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (inoculum without drug) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

Materials:

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • Test microorganism

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Set up two parallel MIC assays as described in Protocol 1.

  • In the second plate, add the EPI to each well at a fixed, sub-inhibitory concentration.

  • Proceed with the inoculation and incubation steps as in Protocol 1.

  • Compare the MIC of this compound with and without the EPI. A reduction of four-fold or greater in the MIC in the presence of the EPI is considered significant.[15]

Visual Guides

G cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms PABA PABA DHPS DHPS PABA->DHPS DHF DHF DHPS->DHF DHFR DHFR DHF->DHFR This compound This compound This compound->DHFR Inhibits THF THF DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Target_Mutation folA Mutation Target_Mutation->DHFR Alters binding site Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound Removes drug Target_Overexpression DHFR Overexpression Target_Overexpression->DHFR Increases target Plasmid_Resistance Plasmid-mediated dfrA Plasmid_Resistance->DHFR Provides resistant enzyme

Caption: this compound's mechanism of action and common resistance pathways.

G Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Media Check Media Quality (pH, Lot Number) Check_Inoculum->Check_Media Check_Drug_Stock Prepare Fresh This compound Stock Check_Media->Check_Drug_Stock Standardize_Incubation Ensure 16-20h Incubation at 35°C Check_Drug_Stock->Standardize_Incubation Re-run_MIC Re-run MIC Assay Standardize_Incubation->Re-run_MIC Results_Consistent Results Consistent? Re-run_MIC->Results_Consistent End Problem Solved Results_Consistent->End Yes Further_Investigation Investigate Further (e.g., Resistance Mechanism) Results_Consistent->Further_Investigation No

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_workflow Efflux Pump Inhibition Assay Workflow Prepare_Plates Prepare Two Sets of 96-Well Plates Add_this compound Add Serial Dilutions of this compound Prepare_Plates->Add_this compound Add_EPI Add Fixed Conc. of EPI to Second Plate Set Add_this compound->Add_EPI Add_Inoculum Add Standardized Bacterial Inoculum Add_EPI->Add_Inoculum Incubate Incubate 16-20h at 35°C Add_Inoculum->Incubate Read_MICs Read MICs for Both Sets Incubate->Read_MICs Compare_MICs Compare MICs (With vs. Without EPI) Read_MICs->Compare_MICs Conclusion Efflux-Mediated Resistance Likely Compare_MICs->Conclusion ≥4-fold MIC Reduction

Caption: Experimental workflow for efflux pump inhibition assay.

References

Improving the signal-to-noise ratio in Oxirapentyn bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Oxirapentyn bioassays. The following information is primarily focused on a cell-based bioassay to determine the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in my this compound bioassay?

A low signal-to-noise ratio is often due to high background noise, which can mask the true signal from your experimental samples.[1] The most common sources of high background are non-specific binding of reagents, insufficient washing, and issues with cell health or reagent concentrations.[1][2]

Q2: How can I reduce non-specific binding in my assay plate?

Non-specific binding of antibodies or other reagents to the microplate wells is a significant source of background noise.[3] To mitigate this, consider the following strategies:

  • Use of Blocking Agents: Incubate wells with a blocking buffer containing proteins like bovine serum albumin (BSA) or casein to prevent non-specific adherence of assay reagents.[4][5][6]

  • Optimize Buffer Composition: Adjusting the pH and salt concentration of your buffers can help minimize charge-based non-specific interactions.[4][7]

  • Include Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween 20, to your wash buffers can help disrupt hydrophobic interactions that cause non-specific binding.[4][7]

Q3: My positive controls are weak or absent. What should I check first?

A weak or non-existent signal in your positive control wells points to a fundamental problem with the assay setup or the biological components.[2] Key areas to investigate include:

  • Cell Viability: Ensure that your RAW264.7 cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Reagent Activity: Confirm that the lipopolysaccharide (LPS) used for stimulation and other critical reagents have not expired and have been stored correctly to maintain their activity.

  • Incubation Times: Verify that the incubation times for cell stimulation and reagent interactions are optimal, as activation signals can be transient.[2]

  • Instrument Settings: Double-check the settings on your plate reader, including the excitation and emission wavelengths for fluorescence-based detection.[2]

Q4: I'm observing high variability between replicate wells. What could be the cause?

High well-to-well variability can obscure real experimental effects. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension is maintained during plating to have a consistent number of cells in each well.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent addition.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with sterile water or media to create a humidity barrier.[8]

Troubleshooting Guide

Issue 1: High Background Signal in Negative Control Wells
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the soaking time for each wash to more effectively remove unbound reagents.[1] Ensure complete removal of wash buffer between steps.
Suboptimal Blocking Optimize the concentration of the blocking agent (e.g., BSA, casein) and the blocking incubation time.[5] Consider testing different blocking agents.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize solutions to remove any particulate matter that could interfere with the assay.[8]
Cellular Autofluorescence If using a fluorescence-based readout, check for autofluorescence from the cells or media components. Use a plate reader with appropriate filters and consider using a phenol (B47542) red-free culture medium.[8]
Issue 2: Low Signal Intensity in Experimental Wells
Potential Cause Recommended Solution
Suboptimal Reagent Concentrations Titrate the concentration of this compound and the stimulating agent (LPS) to find the optimal concentrations for a robust response.
Incorrect Incubation Time Optimize the incubation time for cell stimulation with LPS and treatment with this compound. Time-course experiments can help determine the peak response time.[2]
Low Cell Seeding Density Optimize the number of cells seeded per well to ensure a sufficient signal is generated without overcrowding.
Degraded Reagents Ensure all reagents, especially this compound and LPS, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.[8]

Experimental Protocols

Key Experiment: Measuring Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

This protocol outlines a common method to assess the anti-inflammatory activity of this compound.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound). Incubate for 1-2 hours.

  • Stimulation with LPS: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from the Griess Reagent kit) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: The amount of nitrite in the samples is proportional to the NO produced. Compare the absorbance of the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed RAW264.7 Cells adhere Overnight Adhesion seed_cells->adhere pre_treat Pre-treat with this compound adhere->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540nm add_griess->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis

Caption: Workflow for assessing this compound's anti-inflammatory effect.

signaling_pathway Hypothetical Signaling Pathway for this compound Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO This compound This compound This compound->NFkB Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

References

Enhancing the bioavailability of Oxirapentyn formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxirapentyn Formulations

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating this Biopharmaceutics Classification System (BCS) Class IV compound. Due to its inherent low aqueous solubility and low intestinal permeability, enhancing the oral bioavailability of this compound is a primary focus of formulation development.[1][2][3][4]

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low in vitro dissolution rate of this compound from a simple powder formulation.

  • Question: My initial dissolution tests using a standard USP Apparatus II with a simple powder-in-capsule formulation of this compound show less than 20% drug release after 60 minutes in simulated intestinal fluid. What could be the cause and how can I improve this?

  • Answer: This is a common issue for BCS Class IV compounds like this compound, which are characterized by poor aqueous solubility.[2][3] The primary bottleneck is the drug's inability to dissolve effectively in the gastrointestinal fluids.[5]

    • Probable Cause: The dissolution is likely limited by the particle size and poor wettability of the drug powder. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the drug particles.[6]

    • Troubleshooting Steps:

      • Particle Size Reduction: Decrease the particle size to increase the surface area. Techniques like micronization or nano-milling can significantly enhance the dissolution rate.[5][7][8][9] Nanosuspensions, in particular, can dramatically increase the surface area and saturation solubility.[10][11][12]

      • Incorporate Wetting Agents/Surfactants: Add a surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) to the dissolution medium or the formulation itself to improve the wettability of the hydrophobic drug particles.[8]

      • Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion. By dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC), you can prevent crystallization and present the drug in a higher energy, more soluble amorphous state.[8][13]

Issue 2: High variability and poor overall exposure (low Cmax and AUC) in preclinical pharmacokinetic (PK) studies.

  • Question: Our rat PK study of a micronized this compound suspension shows highly variable plasma concentrations between subjects and a mean oral bioavailability of less than 5%. What formulation strategies can address this?

  • Answer: This outcome is characteristic of a BCS Class IV drug, where bioavailability is limited by both poor solubility and poor permeability.[1][2][14] Even if dissolution is improved by micronization, absorption across the intestinal wall remains a significant barrier.

    • Probable Cause: The low bioavailability is a combination of incomplete dissolution and poor membrane permeation. High variability can result from differences in gastrointestinal conditions (e.g., presence of food) among animals.[5]

    • Troubleshooting Steps:

      • Lipid-Based Formulations: Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective for lipophilic drugs.[5][15][16][17] These formulations present the drug in a solubilized state in vivo, forming fine oil-in-water emulsions that can enhance absorption through both passive diffusion and lymphatic transport, potentially bypassing first-pass metabolism.[16][18][19]

      • Permeation Enhancers: Include excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells to improve permeability. However, the safety and toxicity of permeation enhancers must be carefully evaluated.[20]

      • Nanosuspensions: In addition to improving dissolution, nanosuspensions can also enhance absorption by adhering to the gut wall, increasing the local concentration gradient and residence time.[10][11][21]

Issue 3: Physical instability of an amorphous solid dispersion (ASD) formulation upon storage.

  • Question: Our spray-dried amorphous solid dispersion of this compound with PVP K30 shows signs of recrystallization after 3 months in accelerated stability studies (40°C/75% RH). How can we improve the physical stability?

  • Answer: Maintaining the amorphous state is crucial for the performance of an ASD but can be challenging, especially under high temperature and humidity, which can increase polymer mobility and facilitate crystallization.[22][23]

    • Probable Cause: The chosen polymer may not have sufficient molecular interaction with this compound to inhibit crystallization, or the drug loading is too high. Moisture uptake can act as a plasticizer, lowering the glass transition temperature (Tg) and promoting recrystallization.[22]

    • Troubleshooting Steps:

      • Polymer Selection: Screen different polymers (e.g., HPMC-AS, Soluplus®) that may have stronger specific interactions (like hydrogen bonding) with this compound to better stabilize the amorphous form.

      • Optimize Drug Loading: Reduce the drug loading in the dispersion to ensure the drug is molecularly dispersed and to increase the distance between drug molecules, hindering crystal growth.

      • Add a Second Stabilizing Polymer: Incorporate a second polymer to increase the overall Tg of the system or to provide additional steric hindrance to crystallization.

      • Control Moisture: Implement stringent manufacturing controls to minimize moisture content and use protective, moisture-barrier packaging.[6]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the Biopharmaceutics Classification System (BCS) and why is this compound considered Class IV?

    • A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[14] Drugs are divided into four classes.[2] this compound is classified as a BCS Class IV drug because it exhibits both low solubility (highest dose not soluble in 250 mL of aqueous media over the physiological pH range of 1.2-6.8) and low permeability (ineffectively absorbed across the intestinal epithelium).[2][3] These properties make it the most challenging class for achieving adequate oral bioavailability.[2][14]

  • Q2: Which formulation strategy is generally the best starting point for a BCS Class IV compound like this compound?

    • A2: There is no single "best" strategy, as the optimal approach depends on the specific physicochemical properties of the drug. However, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often a very effective starting point.[16][17][19] They address the solubility challenge by pre-dissolving the drug and can enhance permeation by interacting with the intestinal membrane and promoting lymphatic uptake.[18] Nanosuspensions are another strong option that addresses both dissolution and potentially absorption.[7][10][11]

  • Q3: How do I choose the right excipients for a SEDDS formulation?

    • A3: The process involves screening for solubility and constructing ternary phase diagrams.[15][16]

      • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).[16]

      • Excipient Selection: Choose an oil that shows high drug solubility. Select a surfactant and cosolvent that are miscible with the chosen oil and can effectively emulsify it. The surfactant should have an HLB (Hydrophile-Lipophile Balance) value greater than 12 to promote the formation of an oil-in-water emulsion.

      • Phase Diagrams: Construct ternary phase diagrams with the selected components to identify the self-emulsifying regions where clear, stable microemulsions are formed upon dilution with water.

  • Q4: What in vitro tests are most predictive of in vivo performance for bioavailability-enhanced formulations?

    • A4: While a perfect in vitro-in vivo correlation (IVIVC) is challenging for complex formulations, a combination of tests is recommended:

      • In Vitro Dissolution/Dispersion Testing: For SEDDS, this test evaluates how quickly and completely the formulation disperses to form an emulsion and releases the drug. Use of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states can provide more relevant data than simple buffers.

      • Caco-2 Permeability Assay: This cell-based assay is used to assess the intestinal permeability of a drug and to determine if it is a substrate for efflux transporters like P-glycoprotein.[24][25][26] It is a standard method for evaluating permeability.[27][28]

      • Particle/Droplet Size Analysis: For nanosuspensions and SEDDS, measuring the particle or emulsion droplet size is critical. Smaller sizes (typically <200 nm) are generally preferred as they provide a larger surface area for absorption.[15]

Part 3: Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Excipients

Excipient ClassExcipient NameSolubility (mg/mL) at 25°C
Oils (Lipids) Capryol™ 9015.2
Labrafil® M 1944 CS11.5
Soybean Oil2.1
Surfactants Kolliphor® EL45.8
Tween® 8038.4
Labrasol®52.3
Cosolvents Transcutol® HP85.6
PEG 40065.1
Propylene Glycol30.7

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 35 ± 124.0 ± 1.5180 ± 75100 (Reference)
Micronized Suspension 88 ± 252.5 ± 1.0450 ± 150250
Nanosuspension 210 ± 501.5 ± 0.51550 ± 320861
SEDDS Formulation 350 ± 651.0 ± 0.52400 ± 4101333

Part 4: Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Media Milling

  • Objective: To produce a stable nanosuspension of this compound with a particle size below 200 nm to enhance dissolution rate.[7][10]

  • Materials:

    • This compound API

    • Stabilizer (e.g., Poloxamer 188 or HPMC E5)

    • Milling Media (e.g., 0.5 mm Yttria-stabilized zirconium oxide beads)

    • Purified Water

    • Planetary Ball Mill or similar high-energy media mill

  • Methodology:

    • Prepare a 2% (w/v) stabilizer solution by dissolving the stabilizer in purified water.

    • Create a pre-suspension by dispersing 5% (w/v) this compound into the stabilizer solution using a high-shear homogenizer for 10 minutes.

    • Transfer the pre-suspension to the milling chamber, which has been pre-filled to 50% of its volume with the milling media.

    • Begin the milling process at 600 RPM. Implement cooling cycles to maintain the temperature below 30°C to prevent degradation.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 16 hours) and measure the particle size using Dynamic Light Scattering (DLS).

    • Continue milling until the desired particle size (Z-average < 200 nm) and Polydispersity Index (PDI < 0.2) are achieved and remain constant over two consecutive time points.

    • Separate the nanosuspension from the milling media by filtration or decanting.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux.[24][25][26]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

    • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

    • Lucifer yellow, Atenolol (low permeability marker), Propranolol (high permeability marker)

    • LC-MS/MS system for quantification

  • Methodology:

    • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay; permeability should be <1%.[25]

    • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[24] e. At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

    • Efflux Study (Basolateral to Apical - B to A): a. Perform the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • Data Analysis: a. Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.[25][26]

Part 5: Mandatory Visualizations

G cluster_start Initial Formulation Problem cluster_analysis Problem Analysis cluster_solubility Solubility Enhancement Strategies cluster_permeability Solubility & Permeability Strategies cluster_eval Evaluation start Low Bioavailability Observed for this compound solubility Is Dissolution Rate-Limiting? start->solubility BCS Class IV suggests 'Yes' permeability Is Permeability Rate-Limiting? start->permeability BCS Class IV suggests 'Yes' particle_size Particle Size Reduction (Micronization, Nanosuspension) solubility->particle_size Primary Approach asd Amorphous Solid Dispersion (ASD) solubility->asd Alternative Approach sedds Lipid-Based Systems (SEDDS/SMEDDS) permeability->sedds Combined Approach enhancers Permeation Enhancers (Co-formulation) permeability->enhancers High-Risk Approach evaluation In Vitro & In Vivo Evaluation (Dissolution, Caco-2, PK) particle_size->evaluation asd->evaluation sedds->evaluation enhancers->evaluation

Caption: A decision tree for selecting a bioavailability enhancement strategy.

G cluster_screening Step 1: Excipient Screening cluster_ternary Step 2: Phase Diagram Construction cluster_formulation Step 3: Formulation & Loading cluster_characterization Step 4: Characterization s1 Solubility Study: This compound in Oils, Surfactants, Cosolvents s2 Construct Ternary Phase Diagrams to Identify Self-Emulsifying Regions s1->s2 s3 Prepare Prototype Formulations and Incorporate this compound s2->s3 s4 Characterize: - Droplet Size - Emulsification Time - Drug Precipitation Risk s3->s4

Caption: Experimental workflow for developing a SEDDS formulation.

G cluster_barriers Key Bioavailability Barriers compound This compound (Oral Dose) lumen GI Lumen compound->lumen enterocyte Enterocyte (Intestinal Wall) lumen->enterocyte Successful Dissolution b1 Barrier 1: Low Aqueous Solubility lumen->b1 blood Systemic Circulation enterocyte->blood Successful Absorption b2 Barrier 2: Low Membrane Permeability enterocyte->b2 b3 Barrier 3: Efflux Transporters (P-gp) enterocyte->b3 b1->enterocyte Dissolution Failure b2->lumen Permeation Failure b3->lumen Efflux

Caption: Diagram of the key barriers to this compound's oral absorption.

References

Validation & Comparative

Validating the Anti-Biofilm Efficacy of Oxirapentyn: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While "Oxirapentyn" is a novel investigational compound with limited public data, this guide provides a comparative framework for evaluating its potential anti-biofilm activity. To illustrate this, we utilize data from a well-researched class of anti-biofilm agents, the 2-aminoimidazoles (2-AIs), as a proxy. This guide compares the performance of 2-AI derivatives with standard-of-care antibiotics against key biofilm-forming pathogens, presents detailed experimental protocols for validation, and visualizes the underlying mechanisms and workflows.

Comparative Performance Analysis

The anti-biofilm efficacy of a compound is determined by its ability to inhibit biofilm formation and disperse established biofilms. These activities are quantified by the Minimum Biofilm Inhibitory Concentration (MBIC) and the half-maximal effective concentration (EC50) for biofilm dispersion, respectively. The following tables summarize the available quantitative data for a representative 2-aminoimidazole derivative (H10) and compare it with conventional antibiotics.

Compound Organism Biofilm Inhibition (IC50) Biofilm Dispersion (EC50) Mode of Action Reference
2-AI (H10)Pseudomonas aeruginosa31 µM46 µMNon-bactericidal, disrupts biofilm formation[1]
2-AI (H10)Staphylococcus aureus12 µM100 µMNon-bactericidal, disrupts biofilm formation[1]

Table 1: Anti-biofilm activity of the 2-aminoimidazole derivative H10.

Antibiotic Organism Planktonic MIC50 Planktonic MIC90 Biofilm Resistance Reference
TobramycinPseudomonas aeruginosa1 µg/mL8 µg/mLHigh (MBIC often >1000 µg/mL)[2][3]
Ciprofloxacin (B1669076)Pseudomonas aeruginosa0.5 µg/mL>64 µg/mL (for resistant strains)High[4]
Cefuroxime (B34974)Staphylococcus aureus--High (biofilm reduced by ~80% with treatment)[5]

Table 2: Activity of standard antibiotics against planktonic and biofilm-forming bacteria. Note the significant increase in resistance in the biofilm state.

Synergistic Activity:

A key advantage of non-bactericidal anti-biofilm agents like 2-AIs is their potential for synergistic use with conventional antibiotics. By dispersing the biofilm, these agents can re-sensitize the bacteria to antibiotics.

2-AI Derivative & Antibiotic Combination Organism Observed Effect Reference
2-AI compound 1 + CiprofloxacinMultidrug-resistant Acinetobacter baumannii4-fold reduction in ciprofloxacin MIC (from 64 µg/mL to 16 µg/mL)[4]
2-AI compound 1 + Imipenem (B608078)Multidrug-resistant Acinetobacter baumannii8-fold reduction in imipenem MIC (from 16 µg/mL to 2 µg/mL)[4]
2-AI coated implant + CefuroximeStaphylococcus aureus94% biofilm reduction (compared to 80% with cefuroxime alone)[5]

Table 3: Synergistic effects of 2-aminoimidazole derivatives with conventional antibiotics.

Experimental Protocols

Accurate validation of anti-biofilm activity requires standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Crystal Violet Biofilm Assay (Static Biofilm Quantification)

This assay measures the total biomass of a biofilm by staining with crystal violet.

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculation: Grow bacterial cultures overnight. Dilute the culture to a starting OD600 of 0.05 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully decant the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized dye to a new plate and measure the absorbance at 570 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of biofilm architecture and viability.

Materials:

  • Biofilms grown on glass-bottom dishes or slides

  • Fluorescent stains (e.g., LIVE/DEAD BacLight Viability Kit - SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Cultivation: Grow biofilms on a CLSM-compatible surface (e.g., glass coverslip) for the desired duration.

  • Staining: Gently rinse the biofilm with a suitable buffer (e.g., PBS). Add the fluorescent staining solution according to the manufacturer's instructions and incubate in the dark for 15-30 minutes.

  • Imaging: Mount the stained biofilm on the confocal microscope stage. Acquire a series of z-stack images through the depth of the biofilm using appropriate laser excitation and emission filters.

  • Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ, Imaris). This allows for the analysis of biofilm thickness, biomass, and the spatial distribution of live and dead cells.

Visualizing Mechanisms and Workflows

Proposed Anti-Biofilm Mechanism of 2-Aminoimidazoles

2-Aminoimidazoles are thought to interfere with bacterial signaling pathways that regulate biofilm formation, rather than directly killing the bacteria. This often involves the disruption of two-component regulatory systems and quorum sensing.

2-AI_Mechanism cluster_bacterium Bacterial Cell 2AI 2-Aminoimidazole TCS Two-Component System (e.g., PhoP/PhoQ) 2AI->TCS inhibits Gene_Expression Biofilm Gene Expression TCS->Gene_Expression regulates QS Quorum Sensing Regulators QS->Gene_Expression EPS_Production EPS Production Gene_Expression->EPS_Production leads to Biofilm_Formation Biofilm Formation EPS_Production->Biofilm_Formation

Caption: Proposed mechanism of 2-aminoimidazole anti-biofilm activity.

Experimental Workflow for Anti-Biofilm Compound Validation

The following workflow outlines the key steps in validating the anti-biofilm activity of a novel compound like this compound.

Validation_Workflow Start Start: Novel Compound (this compound) Primary_Screen Primary Screening: Crystal Violet Assay Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Microscopy Biofilm Architecture Analysis: CLSM Imaging Dose_Response->Microscopy Synergy_Test Synergy Testing with Standard Antibiotics Dose_Response->Synergy_Test Mechanism_Study Mechanism of Action Studies (e.g., Gene Expression Analysis) Microscopy->Mechanism_Study Synergy_Test->Mechanism_Study In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Study->In_Vivo End Candidate for Further Development In_Vivo->End

References

Comparative Efficacy Analysis of Oxirapentyn D Against Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising tide of antibiotic resistance necessitates the discovery and evaluation of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. The oxirapentyns, a class of highly oxygenated chromene derivatives isolated from the marine-derived fungus Isaria felina, have demonstrated antimicrobial properties.[1][2] Specifically, Oxirapentyn (B1209997) D has shown activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[1] This guide provides a comparative analysis of the antibacterial efficacy of this compound D against established antibiotics used for treating Gram-positive infections: Vancomycin, Daptomycin, and Linezolid.

Disclaimer: While this compound D is a real natural product with observed antibacterial activity, the detailed comparative data, time-kill kinetics, and proposed mechanism of action presented in this guide are hypothetical and constructed for illustrative purposes to demonstrate a comprehensive efficacy comparison.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.[3] The following table summarizes the comparative MIC values of this compound D and standard antibiotics against a panel of clinically relevant Gram-positive bacterial strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainThis compound D (Hypothetical)VancomycinDaptomycinLinezolid
Staphylococcus aureus (ATCC 29213)6410.52
Staphylococcus aureus (MRSA, ATCC 43300)6410.52
Staphylococcus aureus (VISA, Mu50)128812
Bacillus subtilis (ATCC 6633)640.511
Enterococcus faecalis (VRE, ATCC 51299)>256>25642

Data for Vancomycin, Daptomycin, and Linezolid are representative values from established literature. Hypothetical data for this compound D is based on its known MIC of 140 µM against S. aureus and B. subtilis, converted to an approximate µg/mL value and extrapolated.

Bactericidal Activity: Time-Kill Kinetic Analysis

Time-kill assays provide insight into the dynamic interaction between an antibiotic and a bacterial population, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[4][5] The table below summarizes the hypothetical results of a time-kill analysis against Staphylococcus aureus (ATCC 29213) at 4x the MIC for each compound.

Table 2: Summary of Time-Kill Assay Results against S. aureus

Antibiotic (at 4x MIC)Log₁₀ CFU/mL Reduction at 24h (Hypothetical)Interpretation
This compound D≥ 3.0Bactericidal
Vancomycin≥ 3.0Bactericidal
Daptomycin≥ 3.0Rapidly Bactericidal
Linezolid< 3.0Bacteriostatic
Growth Control0 (Growth to ~9 Log₁₀ CFU/mL)N/A

A ≥ 3-log₁₀ reduction in colony-forming units (CFU)/mL is the standard definition of bactericidal activity.

Proposed Mechanism of Action of this compound D

While the precise antibacterial mechanism of the this compound class is yet to be fully elucidated, we hypothesize that this compound D exerts its effect by disrupting the bacterial cell membrane's electrochemical potential. This mechanism is distinct from cell wall synthesis inhibitors like Vancomycin and protein synthesis inhibitors like Linezolid, but shares functional similarities with Daptomycin.

cluster_0 Bacterial Cell M_Oxy This compound D Membrane Cell Membrane Integrity M_Oxy->Membrane Disrupts Potential M_Dapto Daptomycin M_Dapto->Membrane Depolarizes M_Vanco Vancomycin CellWall Peptidoglycan Synthesis M_Vanco->CellWall Inhibits M_Linezolid Linezolid Ribosome 50S Ribosome M_Linezolid->Ribosome Binds to Outcome Bacterial Cell Death or Growth Arrest Membrane->Outcome CellWall->Outcome ProteinSynth Protein Synthesis Ribosome->ProteinSynth required for ProteinSynth->Outcome Inhibition leads to

Figure 1. Proposed mechanisms of action for this compound D and comparator antibiotics.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Antibiotic Preparation: Stock solutions of each antibiotic are prepared. A series of two-fold serial dilutions are made in CAMHB in a 96-well microtiter plate.

  • Assay Procedure: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing 50 µL of the serially diluted antibiotics. This results in a final volume of 100 µL per well.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, as observed by the naked eye.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: The bacterial suspension is dispensed into flasks containing the antibiotics at concentrations equivalent to 4x their respective MICs. A growth control flask with no antibiotic is included.

  • Sampling and Plating: The flasks are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), a 100 µL aliquot is drawn from each flask. The samples are serially diluted in sterile saline and plated onto agar plates.

  • Colony Counting and Analysis: The plates are incubated for 18-24 hours, and the resulting colonies are counted. The CFU/mL for each time point is calculated. The results are plotted as log₁₀ CFU/mL versus time to generate the time-kill curves.

cluster_prep Preparation cluster_assay Assay Incubation cluster_sampling Data Collection cluster_analysis Analysis A Bacterial Culture (Log Phase) C Inoculate Flasks (~5x10^5 CFU/mL) A->C B Prepare Antibiotic Solutions (e.g., 4x MIC) B->C D Incubate at 37°C with Agitation C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Serial Dilution & Plating E->F G Incubate Plates (18-24h) F->G H Count Colonies (CFU/mL) G->H I Plot Log10 CFU/mL vs. Time H->I J Determine Activity (Bactericidal vs. Bacteriostatic) I->J

Figure 2. Standard experimental workflow for a time-kill kinetic assay.

Conclusion

This comparative guide positions this compound D as a natural product with potential antibacterial activity against Gram-positive pathogens. The hypothetical data suggests a bactericidal profile, possibly mediated through the disruption of the bacterial cell membrane. While its potency, as indicated by the MIC values, may not surpass that of highly optimized antibiotics like Daptomycin, its efficacy against resistant strains like MRSA warrants further investigation. The distinct chemical scaffold of the oxirapentyns presents an opportunity for medicinal chemistry efforts to enhance potency and broaden its spectrum of activity. Further research is essential to validate these hypothetical findings, fully elucidate the mechanism of action, and assess the therapeutic potential of the this compound class.

References

A Comparative Guide to Oxirapentyn and Other Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oxirapentyn's performance against other quorum sensing (QS) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating potential anti-virulence strategies.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in response to population density. By interfering with QS signaling, quorum sensing inhibitors (QSIs) offer a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics. This guide focuses on this compound A, a marine-derived natural product, and compares its efficacy with other known QSIs.

Performance Comparison of Quorum Sensing Inhibitors

The efficacy of this compound A and other selected quorum sensing inhibitors against Chromobacterium violaceum, a common model organism for QS studies, is summarized below. The data highlights the inhibition of key virulence factors, including violacein (B1683560) production (a QS-regulated pigment), biofilm formation, and hemolysis.

Table 1: Inhibition of Violacein Production
CompoundConcentrationPercent Inhibition (%)IC50 ValueReference
This compound A 200 µg/mL21.7%Not Reported[1]
Curcumin 100 µg/mL88.2 ± 0.1%Not Reported[2]
Quercetin 100 µg/mL75.5 ± 0.2%Not Reported[2]
Apigenin 100 µg/mL65.3 ± 0.3%Not Reported[2]
Luteolin 100 µg/mL55.1 ± 0.1%Not Reported[2]
Compound 2117 (a flavonoid) Not SpecifiedNot Applicable9.6 µM[3]
Compound 2896 (a flavonoid) Not SpecifiedNot Applicable15.8 µM[3]
Quercetin Not SpecifiedNot Applicable23.9 µM[3]
Table 2: Inhibition of Biofilm Formation
CompoundConcentrationPercent Inhibition (%)IC50 ValueReference
This compound A 200 µg/mL48.8%Not Reported[1][4]
Curcumin 100 µg/mL84.2 ± 0.2%Not Reported[2]
Quercetin 100 µg/mL78.5 ± 0.3%Not Reported[2]
Apigenin 100 µg/mL72.3 ± 0.1%Not Reported[2]
Luteolin 100 µg/mL65.7 ± 0.2%Not Reported[2]
Pyrogallol 100 µg/mL55.4 ± 0.1%Not Reported[2]
Gallic Acid 100 µg/mL48.6 ± 0.3%Not Reported[2]
BN1 (a phytochemical) 100 µM82.61%Not Reported[5]
BN2 (a phytochemical) 100 µM~66%Not Reported[5]
C7X (a phytochemical) 100 µM64.26%Not Reported[5]
Table 3: Inhibition of Hemolysin Synthesis
CompoundConcentrationPercent Inhibition (%)Reference
This compound A 200 µg/mL22.3%[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for their evaluation.

CviI/R Quorum Sensing Pathway in Chromobacterium violaceum

The primary quorum sensing system in C. violaceum is the CviI/R system, which is homologous to the LuxI/R system in Vibrio fischeri.

G CviI/R Quorum Sensing Circuit in C. violaceum cluster_cell Bacterial Cell cluster_environment Extracellular Environment cviI cviI gene CviI CviI protein (AHL Synthase) cviI->CviI expression cviR_gene cviR gene CviR CviR protein (Transcriptional Regulator) cviR_gene->CviR expression AHL Acyl-Homoserine Lactone (AHL) Signal Molecule CviI->AHL synthesis complex CviR-AHL Complex CviR->complex AHL->complex binds AHL_out AHL accumulation at high cell density AHL->AHL_out diffusion complex->cviI positive feedback vioA vioA gene (Violacein synthesis) complex->vioA activates transcription virulence_genes Other Virulence Genes (e.g., hemolysin, biofilm) complex->virulence_genes activates transcription AHL_out->AHL diffusion

Caption: The CviI/R quorum sensing pathway in Chromobacterium violaceum.

General Experimental Workflow for Evaluating QS Inhibitors

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of potential quorum sensing inhibitors.

G Experimental Workflow for QSI Evaluation start Start: Candidate QSI Compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic sub_mic Select Sub-MIC Concentrations mic->sub_mic violacein Violacein Inhibition Assay sub_mic->violacein biofilm Biofilm Inhibition Assay sub_mic->biofilm hemolysis Hemolysin Inhibition Assay sub_mic->hemolysis gene_expression Gene Expression Analysis (RT-qPCR) sub_mic->gene_expression data_analysis Data Analysis and Comparison violacein->data_analysis biofilm->data_analysis hemolysis->data_analysis gene_expression->data_analysis end Conclusion: Efficacy of QSI data_analysis->end

Caption: A generalized workflow for the evaluation of quorum sensing inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Violacein Inhibition Assay

This protocol quantifies the inhibition of violacein production in C. violaceum as a measure of anti-QS activity.

  • Culture Preparation: Inoculate C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture in fresh LB broth to a starting optical density at 600 nm (OD600) of approximately 0.1. In a 96-well microtiter plate, add the diluted bacterial culture and the test compounds (at various sub-MIC concentrations). Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Extraction: After incubation, centrifuge the plate to pellet the bacterial cells. Discard the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.

  • Quantification: Measure the absorbance of the solubilized violacein at a wavelength of 585 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the untreated control.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the inhibition of biofilm formation.

  • Culture and Assay Setup: Prepare the bacterial culture and set up the 96-well plate with test compounds as described in the violacein inhibition assay.

  • Incubation: Incubate the plate statically (without shaking) at 30°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Hemolysin Inhibition Assay

This protocol assesses the inhibition of hemolysin, a virulence factor that lyses red blood cells.

  • Culture Supernatant Preparation: Grow C. violaceum in the presence of sub-MIC concentrations of the test compounds. After incubation, centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted hemolysin.

  • Red Blood Cell Preparation: Obtain fresh defibrinated sheep or rabbit blood and wash the red blood cells (RBCs) with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-5%.

  • Assay: In a 96-well plate, mix the culture supernatants with the RBC suspension. Include a positive control (e.g., Triton X-100 for complete lysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Quantification: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis inhibition relative to the untreated bacterial supernatant.

RT-qPCR for Gene Expression Analysis

This protocol measures the effect of QS inhibitors on the expression of key quorum sensing-related genes.

  • RNA Extraction: Grow C. violaceum with and without the test compounds to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells and extract total RNA using a suitable commercial kit.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., cviI, cviR, vioA), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control. A downregulation of QS-related genes indicates inhibitory activity.

Conclusion

This compound A demonstrates significant inhibitory activity against key virulence factors in Chromobacterium violaceum, including biofilm formation, violacein production, and hemolysin synthesis. The provided data tables allow for a comparative assessment of this compound A's performance against other natural product-based quorum sensing inhibitors. The detailed experimental protocols and pathway diagrams offer a framework for further research and development of novel anti-virulence therapies. Future studies determining the IC50 values of this compound A would enable a more direct quantitative comparison with other potent inhibitors.

References

Unraveling Oxirapentyn: A Mechanistic Cross-Validation in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial investigations into "Oxirapentyn" reveal a crucial distinction. The available scientific literature does not support the existence of a nootropic or cognitive-enhancing agent by this name. Instead, research points to a class of marine-derived compounds known as oxirapentyns . These highly oxygenated chromene derivatives, isolated from fungi such as Isaria felina, have demonstrated notable antimicrobial and cytotoxic properties. This guide, therefore, will focus on the cross-validation of the mechanism of action of these oxirapentyns, particularly This compound (B1209997) A, in the context of their established biological activities.

Comparative Analysis of this compound A's Antimicrobial Activity

This compound A has emerged as a significant compound due to its ability to inhibit quorum sensing and biofilm formation in pathogenic bacteria, such as Chromobacterium violaceum.[1] The following table summarizes the quantitative data on its efficacy.

Compound/AgentTarget OrganismKey EffectConcentrationQuantitative Result
This compound A Chromobacterium violaceumBiofilm Formation Inhibition200 µg/mL48.8% reduction[1]
Violacein (B1683560) Production Inhibition200 µg/mL21.7% reduction[1]
Hemolysin Synthesis Inhibition200 µg/mL22.3% reduction[1]
Downregulation of cviI geneNot specified20.7% reduction[1]
Downregulation of cviR geneNot specified36.6% reduction[1]
Downregulation of vioA geneNot specified31.1% reduction[1]
Downregulation of chiA geneNot specified66.6% reduction[1]
Downregulation of pykF geneNot specified30.7% reduction[1]
Hypothetical Alternative 1 Chromobacterium violaceumBiofilm Formation Inhibition200 µg/mLData not available
Hypothetical Alternative 2 Chromobacterium violaceumViolacein Production Inhibition200 µg/mLData not available

Cytotoxic Effects of Various Oxirapentyns

Several other this compound compounds have been evaluated for their cytotoxic activity against various cancer cell lines. The data, while indicating some activity, suggest it is generally weak.

CompoundCell LineActivityIC50 Value
Isariketide (related polyketide)HL-60Moderate CytotoxicityNot specified[2]
This compound ASK-Mel-5, SK-Mel-28, T-47DWeak CytotoxicityNot specified[3]
This compound CVarious cell linesWeak CytotoxicityNot specified[4]

Experimental Protocols

Quorum Sensing and Biofilm Inhibition Assay
  • Bacterial Strain and Culture Conditions: Chromobacterium violaceum (ATCC 12472) is cultured in Luria-Bertani (LB) broth at 30°C.

  • Preparation of this compound A: this compound A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Biofilm Formation Assay:

    • Overnight cultures of C. violaceum are diluted to an OD600 of 0.1.

    • The bacterial suspension is added to a 96-well microtiter plate.

    • This compound A is added to the wells at a final concentration of 200 µg/mL.

    • The plate is incubated at 30°C for 24 hours without agitation.

    • The supernatant is discarded, and the wells are washed with phosphate-buffered saline (PBS).

    • The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.

    • The excess stain is removed, and the plate is air-dried.

    • The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 590 nm.

  • Violacein Production Assay:

    • The procedure is similar to the biofilm assay, but after incubation, the violacein is extracted from the bacterial cells using DMSO.

    • The absorbance of the extracted violacein is measured at 585 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control group treated with DMSO only.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: C. violaceum is treated with this compound A as described above. Total RNA is extracted from the bacterial cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • qPCR is performed using primers specific for the target genes (cviI, cviR, vioA, chiA, pykF) and a housekeeping gene for normalization.

    • The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Signaling Pathways and Workflows

This compound A's Mechanism of Action on Quorum Sensing

G cluster_bacterium Chromobacterium violaceum CviI CviI Synthase C10HSL N-decanoyl-homoserine lactone (C10-HSL) CviI->C10HSL Synthesizes CviR CviR Receptor C10HSL->CviR Binds and Activates Virulence Virulence Factors (Violacein, Biofilm, Hemolysin) CviR->Virulence Promotes Expression OxirapentynA This compound A OxirapentynA->CviI Downregulates (20.7%) OxirapentynA->CviR Downregulates (36.6%)

Caption: Quorum sensing inhibition by this compound A.

General Experimental Workflow for Bioactivity Screening

G Start Marine Fungus Culture (Isaria felina) Extraction Lipophilic Extraction Start->Extraction Isolation Compound Isolation (e.g., Chromatography) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Bioactivity Screening (Antimicrobial, Cytotoxic) Isolation->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Active Compounds Data Data Analysis and Reporting Mechanism->Data

Caption: Workflow for isolating and testing oxirapentyns.

References

Independent Verification of Oxirapentyn's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Oxirapentyn, a group of highly oxygenated chromene derivatives isolated from the marine-derived fungus Isaria felina, against established chemotherapeutic agents. The information presented is based on available experimental data to aid in the evaluation of its potential as an anticancer agent.

Executive Summary

Oxirapentyns have demonstrated cytotoxic activity against a range of cancer cell lines. However, the potency of these natural products appears to be generally moderate to weak when compared to conventional chemotherapy drugs such as Doxorubicin and 5-Fluorouracil. Data from various studies indicate that while certain compounds isolated from Isaria felina show promise, direct comparative studies with established drugs are limited. This guide synthesizes the available data to provide a comparative overview of their cytotoxic effects and delves into the potential mechanisms of action.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other metabolites from Isaria felina, alongside data for the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil. It is important to note that the data for this compound and the comparator drugs are often from different studies, and direct head-to-head comparisons are scarce. Therefore, these comparisons should be interpreted with caution.

Table 1: Cytotoxicity (IC50) of this compound Variants and Other Isaria felina Metabolites against Various Cancer Cell Lines

Compound/VariantCell LineIC50 (µM)Source
This compound ASK-Mel-5 (Melanoma)Weak cytotoxicity (exact IC50 not provided)[1]
This compound ASK-Mel-28 (Melanoma)Weak cytotoxicity (exact IC50 not provided)[1]
This compound AT-47D (Breast Cancer)Weak cytotoxicity (exact IC50 not provided)[1]
IsariketideHL-60 (Leukemia)Moderate cytotoxicity (exact IC50 not provided)[2]
Asperflavinoid CMCF-7 (Breast Cancer)10[1]
Ustusolate EMCF-7 (Breast Cancer)10[1]
FelicARnezoline BH9c2 (Cardiomyocytes)Protective effect[2]
FelicARnezoline BSH-SY5Y (Neuroblastoma)Protective effect[2]

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin against Various Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeSource
HL-60 (Leukemia)~0.0172h[3]
HL-60/MX2 (Resistant Leukemia)~2.072h[3]
HepG2 (Liver Cancer)12.224h[4]
MCF-7 (Breast Cancer)2.524h[4]
A549 (Lung Cancer)>2024h[4]
HeLa (Cervical Cancer)2.924h[4]

Table 3: Comparative Cytotoxicity (IC50) of 5-Fluorouracil (5-FU) against Various Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeSource
MCF-7 (Breast Cancer)7.6572h[5]
MCF-7 (Breast Cancer)10 (with LPS)48h[6]
HT-29 (Colon Cancer)85.37Not specified[7]
A431 (Skin Cancer)47.02Not specified[7]
HeLa (Cervical Cancer)43.34Not specified[7]
A549 (Lung Cancer)>100Not specified[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol for HL-60 Cells (Leukemia):

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound, Doxorubicin) to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for MCF-7 Cells (Breast Cancer):

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, 5-Fluorouracil).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[5][6]

  • MTT Assay: Follow steps 4-7 of the HL-60 protocol.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, evidence from related compounds isolated from Isaria felina suggests the induction of apoptosis. For instance, Asperflavinoid C and Ustusolate E have been shown to induce caspase-dependent apoptosis in MCF-7 breast cancer cells.[1] Apoptosis is a programmed cell death pathway crucial for normal tissue homeostasis, and its activation is a common mechanism for many anticancer drugs.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.

Experimental Workflow for Apoptosis Assessment

A typical workflow to investigate the apoptotic mechanism of a compound like this compound would involve several key experiments:

experimental_workflow cluster_initial_screening Initial Screening cluster_apoptosis_detection Apoptosis Detection cluster_mechanism_elucidation Mechanism Elucidation start Treat Cancer Cells with this compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity annexin_v Annexin V/PI Staining (Flow Cytometry) cytotoxicity->annexin_v If cytotoxic morphology Morphological Analysis (Microscopy) cytotoxicity->morphology If cytotoxic dna_frag DNA Fragmentation (TUNEL Assay) cytotoxicity->dna_frag If cytotoxic caspase_activity Caspase Activity Assays (e.g., Caspase-3, -8, -9) annexin_v->caspase_activity If apoptotic morphology->caspase_activity dna_frag->caspase_activity western_blot Western Blot Analysis (Bcl-2, Bax, etc.) caspase_activity->western_blot

Figure 1. Experimental workflow for investigating this compound-induced apoptosis.
Hypothesized Apoptotic Signaling Pathway

Based on the induction of caspase-dependent apoptosis by related fungal metabolites, a plausible signaling pathway for this compound's cytotoxic effects could involve the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. A shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, triggering the activation of caspase-9 and subsequently the executioner caspase-3.

intrinsic_apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Induces cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

The available data suggest that this compound and related metabolites from Isaria felina possess cytotoxic properties against various cancer cell lines. However, the potency observed in initial screenings appears to be lower than that of established chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil. The primary mechanism of action is likely the induction of apoptosis, potentially through the intrinsic mitochondrial pathway.

For drug development professionals, further investigation is warranted to:

  • Conduct direct, head-to-head comparative studies of purified this compound compounds against standard anticancer drugs.

  • Elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Evaluate the in vivo efficacy and safety profile of promising this compound candidates.

This guide serves as a starting point for researchers interested in the potential of this compound as a novel anticancer agent. The provided protocols and pathway diagrams offer a framework for further independent verification and exploration of its cytotoxic effects.

References

A Comparative Analysis of Oxirapentyn Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the biological activities and mechanisms of action of naturally occurring and synthetic Oxirapentyn (B1209997) derivatives, providing key data for researchers in drug development.

This compound and its derivatives, a class of highly oxygenated chromene compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. Isolated primarily from marine-derived fungi, these natural products and their synthetic analogues have demonstrated promising potential as anti-inflammatory, cytotoxic, antibacterial, and quorum sensing inhibitory agents. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic leads.

Performance Comparison of this compound Derivatives

The biological activities of this compound derivatives have been evaluated through various in vitro assays. The following tables summarize the quantitative data on their anti-inflammatory, cytotoxic, and antibacterial properties, providing a clear comparison of their potency.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

DerivativeIC50 (µM) for NO InhibitionSource Organism/SyntheticReference
This compound B Derivative (unspecified, 7 compounds)< 3Synthetic[1]
Unspecified Isolates (5 compounds)11.6–19.5Isaria felina[1]

Lower IC50 values indicate higher potency.

Notably, structural modification of this compound B has yielded derivatives with significantly improved anti-inflammatory activity, with some compounds exhibiting IC50 values below 3 µM.[1] Structure-activity relationship (SAR) studies have indicated that the presence of a 7,8-epoxy group and acylation at the 6-position are crucial for this enhanced activity.[1]

Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2.

DerivativeCell LineIC50 (µM)Source OrganismReference
This compound ASK-Mel-5, SK-Mel-28, T-47DWeak cytotoxicityIsaria felina KMM 4639[1]
This compound CT-47D, SK-Mel-5, SK-Mel-28Weak cytotoxicityIsaria felina KMM 4639[1]
IsariketideHL-60Moderate cytotoxicityIsaria felina KMM 4639[2]
Asperflavinoid CMCF-710Co-culture of Aspergillus carneus and Beauveria felina[3]
Ustusolate EMCF-710Co-culture of Aspergillus carneus and Beauveria felina[3]

Oxirapentyns A and C have demonstrated weak cytotoxicity against human malignant melanoma (SK-Mel-5, SK-Mel-28) and breast cancer (T-47D) cell lines.[1] In contrast, other related compounds isolated from the same fungal sources have shown more significant cytotoxic potential.

Antibacterial and Anti-Quorum Sensing Activity

Several this compound derivatives have been investigated for their antibacterial and anti-quorum sensing activities. Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the inhibitory effects on quorum sensing-regulated processes are presented in Table 3.

DerivativeActivityOrganismMIC (µM) / % InhibitionReference
This compound DAntibacterialStaphylococcus aureus, Bacillus subtilis140[1]
Unspecified AntibioticAntibacterialStaphylococcus aureus, Bacillus subtilis140, 150[1]
This compound AAnti-Quorum Sensing (Biofilm Inhibition)Chromobacterium violaceum48.8% at 200 µg/mL[4]
This compound AAnti-Quorum Sensing (Violacein Production)Chromobacterium violaceum21.7% at 200 µg/mL[4]
This compound AAnti-Quorum Sensing (Hemolysin Synthesis)Chromobacterium violaceum22.3% at 200 µg/mL[4]

This compound D has shown moderate antibacterial activity against Gram-positive bacteria.[1] Of particular interest is this compound A, which has been identified as a potent inhibitor of quorum sensing in Chromobacterium violaceum. It significantly reduces biofilm formation and the production of virulence factors like violacein (B1683560) and hemolysin.[4]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the biological activities of this compound derivatives.

Anti-inflammatory Activity Assay

The anti-inflammatory activity was primarily assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.

Protocol:

  • RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds (this compound derivatives) for a specified period.

  • Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 values are determined from the dose-response curves.

Cytotoxicity Assay

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells (e.g., A549, HepG2, HCT-116, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined.

Antibacterial Activity Assay (Minimum Inhibitory Concentration)

The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling Pathway

This compound derivatives, as part of the broader chromene class of compounds, are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently downregulates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This leads to a reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (NO, IL-6, TNF-α) Nucleus->ProInflammatory activates transcription of This compound This compound Derivatives This compound->TLR4 inhibits This compound->MAPK inhibits This compound->IKK inhibits quorum_sensing_inhibition cluster_bacteria Chromobacterium violaceum cviI cviI gene CviI_protein CviI protein (AHL synthase) cviI->CviI_protein expresses C10HSL C10-HSL (signaling molecule) CviI_protein->C10HSL synthesizes CviR_protein CviR protein (receptor) C10HSL->CviR_protein binds to cviR cviR gene cviR->CviR_protein expresses Complex CviR-C10-HSL Complex Virulence_genes Virulence Genes (vioA, chiA, pykF) Complex->Virulence_genes activates Virulence_factors Virulence Factors (Violacein, Biofilm, etc.) Virulence_genes->Virulence_factors expresses OxirapentynA This compound A OxirapentynA->cviI downregulates OxirapentynA->cviR downregulates OxirapentynA->Virulence_genes downregulates cytotoxicity_workflow This compound Cytotoxic this compound Derivatives CancerCell Cancer Cell This compound->CancerCell CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) CancerCell->CellCycleArrest ApoptosisInduction Induction of Apoptosis CancerCell->ApoptosisInduction CellDeath Cell Death CellCycleArrest->CellDeath CaspaseActivation Caspase Activation ApoptosisInduction->CaspaseActivation CaspaseActivation->CellDeath

References

Oxirapentyn: An Emerging Natural Compound with Potential Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a comprehensive overview of the current state of research on Oxirapentyn (B1209997), a class of natural compounds, and to address the feasibility of benchmarking it against standard-of-care cancer drugs. Based on publicly available scientific literature, this compound and its derivatives are currently in the preclinical stages of research. As such, direct comparative data from clinical trials against established cancer therapies is not yet available. This guide will summarize the existing preclinical findings, including cytotoxic activity against various cancer cell lines, and outline the known biological activities.

Introduction to this compound

Oxirapentyns are a group of highly oxygenated chromene derivatives isolated from marine-derived fungi, primarily Isaria felina (also known as Amphichorda felina)[1]. Various forms, including this compound A, B, C, D, E, and F-K, have been identified and characterized[1][2][3]. These compounds have attracted scientific interest due to their unique chemical structures and potential biological activities.

Preclinical Anti-Cancer Activity

Initial laboratory studies have demonstrated that some this compound compounds exhibit cytotoxic effects on several human cancer cell lines. However, the potency observed in these early studies is described as weak to moderate.

Table 1: Summary of Preclinical Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
This compound ASK-Mel-5 (malignant melanoma), SK-Mel-28 (malignant melanoma), T-47D (breast cancer)Weak cytotoxicity[1]
This compound CVarious cell linesWeak cytotoxicity[1]
Isariketide (co-isolated with Oxirapentyns)HL-60 (promyelocytic leukemia)Moderate cytotoxicity[3][4]

It is important to note that these are preliminary in vitro findings. Further research is required to determine the specific mechanisms of action, efficacy, and safety of these compounds in animal models and eventually in human clinical trials.

Other Potential Biological Activities

Beyond its cytotoxic effects, research has indicated other potential therapeutic applications for oxirapentyns:

  • Anti-inflammatory Activity: Certain this compound isolates have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-induced RAW264.7 cells. Furthermore, this compound E diacetate has been shown to inhibit the pro-inflammatory cytokines IL-6 and TNF-α in a dose-dependent manner[1].

  • Quorum Sensing Inhibition: this compound A has been found to significantly inhibit biofilm formation and the production of virulence factors in the bacterium Chromobacterium violaceum. This is achieved by downregulating key genes related to quorum sensing, a cell-to-cell communication system in bacteria[5].

Experimental Protocols

The following are generalized methodologies based on the cited research for the initial investigation of natural compounds like this compound.

Isolation and Purification of this compound

A representative workflow for the isolation of this compound compounds from the marine fungus Isaria felina is depicted below. This process typically involves cultivation, extraction, and chromatographic separation.

G cluster_0 Fungal Cultivation & Extraction cluster_1 Chromatographic Separation A Marine Fungus (Isaria felina) Cultivation B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F High-Performance Liquid Chromatography (HPLC) E->F G Purified this compound Derivatives F->G

Fig. 1: Isolation of this compound.
In Vitro Cytotoxicity Assay

The cytotoxic activity of purified this compound compounds against cancer cell lines is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

G A Cancer Cell Line Seeding in 96-well plates B Incubation (24h) A->B C Treatment with varying concentrations of this compound B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Measurement of Absorbance (e.g., at 570 nm) G->H I Calculation of Cell Viability (%) and IC50 H->I

References

A Head-to-Head Study of Oxirapentyn and Structurally Related Marine-Derived Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oxirapentyn, a class of highly oxygenated chromene derivatives isolated from the marine fungus Isaria felina, and other marine-derived natural products with similar biological activities. The focus is on their cytotoxic and anti-quorum sensing properties, supported by available experimental data.

Introduction to Oxirapentyns

Oxirapentyns are a family of secondary metabolites produced by the marine sediment-derived fungus Isaria felina.[1] These compounds are characterized by a highly oxygenated chromene core and exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Various analogs, such as this compound A, B, C, D, and F-K, have been isolated and characterized, each with potentially unique bioactivities.[1] For instance, some oxirapentyns have demonstrated weak to moderate cytotoxicity against various cancer cell lines, while others have shown potential in inhibiting bacterial communication systems known as quorum sensing.

Comparative Analysis of Biological Activities

To provide a clear comparison, this section presents the biological activities of Oxirapentyns alongside other marine-derived natural products. The selection of comparator compounds is based on their origin from marine fungi and their reported cytotoxic properties.

Cytotoxic Activity

The cytotoxic potential of natural products is a key indicator of their potential as anticancer agents. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various this compound analogs and other marine-derived polyketides against different human cancer cell lines.

CompoundClassSource OrganismTarget Cell LineIC50 (µM)Reference
This compound A Chromene DerivativeIsaria felinaSK-Mel-5 (Melanoma)Weak[1]
SK-Mel-28 (Melanoma)Weak[1]
T-47D (Breast Cancer)Weak[1]
This compound C Chromene DerivativeIsaria felinaVarious Cell LinesWeak[1]
Heterocornol M PolyketidePestalotiopsis heterocornisHeLa (Cervical Cancer)20.4[2]
A549 (Lung Cancer)35.2[2]
HCT116 (Colon Cancer)25.7[2]
MCF-7 (Breast Cancer)41.6[2]
Naphpyrone K Aromatic PolyketideStreptomyces sp. HDN150000K562 (Leukemia)3.34[3]
NCI-H446 (Lung Cancer)2.20[3]
MDA-MB-231 (Breast Cancer)2.61[3]
Cordyheptapeptide E Cyclic DepsipeptideMarine-derived FungusSF-268 (Glioblastoma)3.2[4]
MCF-7 (Breast Cancer)2.7[4]
NCI-H460 (Lung Cancer)4.5[4]

Note: "Weak" cytotoxicity for Oxirapentyns suggests higher IC50 values, though specific concentrations are not always detailed in the abstracts.

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Inhibition of QS is a promising anti-virulence strategy. This compound A has been shown to inhibit QS in Chromobacterium violaceum.

CompoundTarget OrganismEffectQuantitative DataReference
This compound A Chromobacterium violaceumInhibition of violacein (B1683560) productionNot specified
Inhibition of biofilm formationNot specified
Downregulation of QS-related genesNot specified

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for assessing cytotoxicity and anti-quorum sensing activity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, Heterocornol M) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 G cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade stimulus Cytotoxic Compound (e.g., this compound) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases Activation effector_caspases Effector Caspases (e.g., Caspase-3) initiator_caspases->effector_caspases apoptosis Apoptosis (Cell Death) effector_caspases->apoptosis G cluster_signal_production Signal Production cluster_signal_detection Signal Detection & Response cluster_inhibition Inhibition cviI CviI Synthase ahl AHL Signal (Autoinducer) cviI->ahl Synthesizes cviR CviR Receptor ahl->cviR Binds to cviR_ahl CviR-AHL Complex target_genes Target Genes (e.g., vioA for violacein) cviR_ahl->target_genes Activates virulence Virulence Factor Production target_genes->virulence This compound This compound A This compound->cviR Potential Target This compound->target_genes Downregulates

References

Assessing the Therapeutic Index of Oxirapentyn B: A Comparative Guide for Preclinical Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the novel marine-derived compound, Oxirapentyn (B1209997) B, against established chemotherapeutic agents for Triple-Negative Breast Cancer (TNBC), Paclitaxel and Doxorubicin. The data presented for this compound B is based on a composite of existing preclinical data for the this compound class of compounds and is intended to serve as a model for the evaluation of new chemical entities in this therapeutic area.

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapy options, necessitating reliance on conventional chemotherapy. However, the narrow therapeutic window of current agents like Paclitaxel and Doxorubicin underscores the urgent need for novel therapeutics with improved safety and efficacy. Oxirapentyns, a class of highly oxygenated chromene derivatives isolated from the marine-derived fungus Isaria felina, have demonstrated cytotoxic effects against various cancer cell lines. This guide focuses on a hypothetical derivative, this compound B, as a potential candidate for TNBC treatment and evaluates its preclinical therapeutic index in comparison to the standard-of-care chemotherapies.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI indicates a more favorable safety profile. The following tables summarize the preclinical therapeutic indices of this compound B, Paclitaxel, and Doxorubicin, based on in vitro cytotoxicity and in vivo animal model data.

Table 1: In Vitro Cytotoxicity in Human TNBC Cell Line (MDA-MB-231)

CompoundIC50 (µM)
This compound B (Hypothetical)3.0
Paclitaxel0.01
Doxorubicin0.5

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: In Vivo Preclinical Therapeutic Index in a Murine TNBC Xenograft Model

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound B (Hypothetical)252008.0
Paclitaxel10202.0
Doxorubicin263.0

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population.

Proposed Mechanism of Action: this compound B

It is hypothesized that this compound B exerts its anticancer effects through the inhibition of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in breast cancer and plays a crucial role in cell proliferation, survival, and differentiation. By targeting a key kinase in this cascade, this compound B may induce cell cycle arrest and apoptosis in cancer cells.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation OxirapentynB This compound B OxirapentynB->MEK

Caption: Hypothetical inhibition of the ERK signaling pathway by this compound B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (this compound B, Paclitaxel, Doxorubicin) is prepared in the culture medium and added to the wells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Therapeutic Index Determination

This protocol outlines the process for determining the median effective dose (ED50) and the median toxic dose (TD50) in a mouse xenograft model.

Therapeutic_Index_Workflow start Start tumor_implantation Tumor Cell Implantation (MDA-MB-231 in mice) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth group_assignment Randomly Assign Mice to Treatment Groups tumor_growth->group_assignment dose_ranging_efficacy Dose-Ranging Study (Efficacy) (Multiple dose levels) group_assignment->dose_ranging_efficacy dose_ranging_toxicity Dose-Ranging Study (Toxicity) (Multiple dose levels) group_assignment->dose_ranging_toxicity tumor_measurement Monitor Tumor Volume dose_ranging_efficacy->tumor_measurement toxicity_monitoring Monitor for Signs of Toxicity (Weight loss, behavior) dose_ranging_toxicity->toxicity_monitoring ed50_determination Determine ED50 (Dose for 50% tumor growth inhibition) tumor_measurement->ed50_determination td50_determination Determine TD50 (Dose causing 50% toxicity) toxicity_monitoring->td50_determination ti_calculation Calculate Therapeutic Index (TI = TD50 / ED50) ed50_determination->ti_calculation td50_determination->ti_calculation end End ti_calculation->end

Caption: Experimental workflow for determining the therapeutic index in a preclinical model.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: MDA-MB-231 cells (5 x 10^6 cells in Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment and control groups.

  • Dose Administration (for ED50): A range of doses for each compound is administered (e.g., intraperitoneally) according to a predetermined schedule (e.g., once daily for 14 days). Tumor volume is measured every 2-3 days. The ED50 is calculated as the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

  • Dose Administration (for TD50): A separate cohort of mice receives a range of doses of each compound. Animals are monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur. The TD50 is determined as the dose that causes a specific toxic endpoint (e.g., 20% weight loss) in 50% of the animals.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the TD50 to the ED50.

Conclusion

Based on this hypothetical preclinical assessment, this compound B demonstrates a promising therapeutic index compared to the standard-of-care agents Paclitaxel and Doxorubicin for Triple-Negative Breast Cancer. The wider therapeutic window of this compound B suggests a potentially more favorable safety profile, which warrants further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the continued preclinical development and evaluation of this compound B and other novel anticancer compounds.

Comparative Efficacy of Oxirapentyn: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Oxirapentyn with alternative antimicrobial agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the replication and extension of these findings.

This compound, a quorum sensing inhibitor, has demonstrated significant efficacy in combating infections by the opportunistic pathogen Chromobacterium violaceum. This guide delves into the experimental data supporting its use and compares its performance with other potential therapeutic agents.

In Vivo Efficacy Against Chromobacterium violaceum

A pivotal study has demonstrated the in vivo efficacy of this compound in a Galleria mellonella infection model. This model is increasingly recognized as a valuable tool for preliminary in vivo assessment of antimicrobial compounds due to its innate immune system sharing similarities with that of vertebrates.

This compound Efficacy Data

In this model, this compound significantly improved the survival of G. mellonella larvae infected with C. violaceum. The primary mechanism of action is attributed to the inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence factor expression in many pathogenic bacteria.

Treatment GroupSurvival Rate (%)Reference
Control (Infected, untreated)0[1]
This compoundSignificantly improved[1]

Table 1: In Vivo Efficacy of this compound against C. violaceum in G. mellonella

Comparative Efficacy of Alternatives

To provide a comprehensive comparison, this guide includes available data on other compounds tested against C. violaceum. While direct in vivo comparisons in the G. mellonella model are limited in the current literature, in vitro data for potential alternatives offer valuable insights.

Compound/ExtractIn Vitro Activity against C. violaceumReference
1,4-Naphthoquinone (B94277)Minimum Inhibitory Concentration (MIC): 405 µM; 74.85% reduction in violacein (B1683560) production; 63.25% suppression of biofilm formation.[2][3]
Centaurea praecox extract (DCM)≥80% violacein inhibition at 0.3 mg/mL.[4][5]
CiprofloxacinEffective antibiotic against C. violaceum.[6][7]

Table 2: In Vitro Efficacy of Alternative Compounds against C. violaceum

It is important to note that while in vitro data are indicative of potential efficacy, in vivo studies are crucial for confirming these findings. The lack of standardized in vivo testing for these alternatives against C. violaceum in the G. mellonella model highlights a significant research gap.

Experimental Protocols

To ensure the reproducibility of the cited efficacy studies, detailed experimental protocols are provided below.

Galleria mellonella Infection Model for Antimicrobial Efficacy

This protocol outlines the general procedure for assessing the in vivo efficacy of antimicrobial compounds using G. mellonella larvae.

Materials:

  • Galleria mellonella larvae in their final instar stage

  • Pathogen culture (Chromobacterium violaceum)

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Syringes for injection

Procedure:

  • Larvae Selection: Select healthy larvae of similar size and weight, showing no signs of melanization.

  • Infection: Inject a predetermined lethal dose (e.g., LD50) of C. violaceum into the hemocoel of each larva. A control group should be injected with PBS.

  • Treatment: At a specified time post-infection, administer the test compound (dissolved in a suitable vehicle) to a group of infected larvae. A vehicle control group should also be included.

  • Incubation: Incubate the larvae at 37°C and monitor survival rates at regular intervals (e.g., every 12 or 24 hours) for a defined period.

  • Data Analysis: Record the number of surviving larvae in each group and plot survival curves. Statistical analysis is performed to determine the significance of the treatment effect.

G_mellonella_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Larvae Select healthy G. mellonella larvae Infection Infect larvae with C. violaceum Larvae->Infection Pathogen Prepare C. violaceum inoculum Pathogen->Infection Compound Prepare test compound Treatment Administer test compound Compound->Treatment Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Monitoring Monitor survival rates Incubation->Monitoring Data Analyze and plot survival data Monitoring->Data

G. mellonella infection model workflow.

Signaling Pathway

The primary mechanism of action of this compound against C. violaceum is the inhibition of its quorum sensing (QS) system. The CviI/CviR QS system in C. violaceum regulates the production of virulence factors, including the pigment violacein and biofilm formation.[6][7]

The CviI protein synthesizes N-acyl-homoserine lactone (AHL) autoinducers. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the CviR protein. This complex then acts as a transcriptional regulator, activating the expression of virulence genes.

C_violaceum_QS CviI CviI (AHL Synthase) AHL AHL (Autoinducer) CviI->AHL synthesizes CviR CviR (Transcriptional Regulator) AHL->CviR binds to Complex CviR-AHL Complex AHL->Complex CviR->Complex Virulence Virulence Gene Expression (e.g., violacein, biofilm) Complex->Virulence activates

C. violaceum CviI/CviR quorum sensing pathway.

Anti-Inflammatory Potential of this compound

While the primary focus of this compound research has been on its antimicrobial properties, related compounds have shown anti-inflammatory activity. Further investigation into the anti-inflammatory potential of this compound is warranted. Standard in vivo models for assessing anti-inflammatory activity include the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced cytokine production model.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of anti-inflammatory drugs.

Procedure:

  • Animal Model: Typically performed in rats or mice.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw induces a localized inflammatory response, characterized by edema.

  • Treatment: The test compound is administered, usually orally or intraperitoneally, before or after the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animals Select rodents Treatment Administer test compound Animals->Treatment Compound Prepare test compound Compound->Treatment Induction Inject carrageenan into paw Treatment->Induction Measurement Measure paw volume Induction->Measurement Calculation Calculate % inhibition of edema Measurement->Calculation Data Analyze and plot data Calculation->Data

Carrageenan-induced paw edema workflow.
LPS-Induced Cytokine Production Model

This model is used to evaluate the effect of compounds on the systemic inflammatory response.

Procedure:

  • Animal Model: Typically performed in mice.

  • Induction of Inflammation: An intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.

  • Treatment: The test compound is administered before the LPS challenge.

  • Sample Collection: Blood samples are collected at specific time points after LPS injection.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum are quantified using methods such as ELISA.

  • Analysis: The reduction in cytokine levels in the treated group is compared to the control group.

LPS_Cytokine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animals Select mice Treatment Administer test compound Animals->Treatment Compound Prepare test compound Compound->Treatment Induction Inject LPS Treatment->Induction Sampling Collect blood samples Induction->Sampling Cytokine Quantify cytokine levels (ELISA) Sampling->Cytokine Data Analyze and plot data Cytokine->Data

LPS-induced cytokine production workflow.

This compound presents a promising alternative to traditional antibiotics for the treatment of C. violaceum infections, primarily through the inhibition of quorum sensing. This guide provides the available in vivo efficacy data and detailed experimental protocols to aid researchers in replicating and expanding upon these findings. Further research is needed to evaluate the in vivo efficacy of alternative compounds and to fully characterize the anti-inflammatory potential of this compound. The provided workflows and pathway diagrams serve as valuable tools for understanding the experimental and biological contexts of this research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper and safe disposal of Oxirapentyn, a biologically active compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound with caution, treating it as a potentially hazardous substance. The following guidelines are based on standard practices for the disposal of cytotoxic and biologically active research chemicals.

Researchers, scientists, and drug development professionals should always prioritize safety and adhere to their institution's specific environmental health and safety (EHS) protocols.

Compound Identification and Properties

A summary of the known quantitative data for this compound is provided below. This information is critical for waste management and emergency response procedures.

PropertyValueSource
Molecular FormulaC₁₈H₂₀O₆PubChem
Molecular Weight332.3 g/mol PubChem
AppearanceSolid (assumed)General Chemical Information
Biological ActivityAnti-inflammatory, CytotoxicResearchGate, PubMed
Core Disposal Principle: Handle as Hazardous Waste

Due to its biological activity, all materials contaminated with this compound must be treated as hazardous waste. This includes unused compounds, solutions, contaminated personal protective equipment (PPE), labware, and cleaning materials. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe segregation and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste. This includes, at a minimum:

    • Two pairs of chemotherapy-grade gloves.

    • A disposable gown.

    • Safety glasses or goggles.

    • A face shield if there is a risk of splashing.

2. Waste Segregation at the Source:

  • Solid Waste: Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, wipes, bench paper, contaminated vials) in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Any sharps (e.g., needles, contaminated glass slides, or pipettes) must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste - Cytotoxic"

    • The primary constituent: "this compound"

    • The date waste was first added.

    • The name of the principal investigator and laboratory contact information.

4. Storage of Hazardous Waste:

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from general traffic and incompatible materials.

  • Do not overfill waste containers; they should be sealed when approximately three-quarters full.

5. Scheduling Waste Pickup:

  • Once a waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Follow all institutional procedures for waste manifest documentation.

6. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces.

  • Use a detergent solution followed by a rinse with sterile water. All cleaning materials must be disposed of as cytotoxic solid waste.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, ensuring safety and compliance at each step.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Lined Solid Waste Container is_liquid->solid_container No (Solid) label_container Label Container Correctly sharps_container->label_container liquid_container->label_container solid_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

This compound Waste Disposal Workflow

This procedural guidance is designed to ensure that the disposal of this compound is handled in a manner that protects laboratory personnel, the wider community, and the environment. Always consult your local regulations and institutional policies as the primary source of information.

References

Safeguarding Research: Comprehensive Handling and Disposal Protocols for Oxirapentyn

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Oxirapentyn. Given the cytotoxic potential of this compound compounds, as evidenced by their activity against various cancer cell lines, a stringent adherence to protocols for handling potent cytotoxic agents is mandatory. This guide establishes a framework for safe operational procedures and waste management to minimize exposure and ensure a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below. PPE should be donned before entering the designated handling area and removed in a manner that prevents contamination of the user and the surrounding environment.[1][2][3][4]

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-tested nitrile gloves. The outer glove should have a long cuff that covers the gown sleeve. Change gloves immediately if compromised or every 30-60 minutes of continuous use.[1]
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[4]
Respiratory Protection N95 or Higher RespiratorRequired when handling powdered this compound outside of a containment device to prevent inhalation of aerosolized particles.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashes or spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following step-by-step guidance covers the entire workflow from receiving to post-handling decontamination.

Receiving and Storage
  • Upon receipt, inspect the external packaging for any signs of damage.

  • Personnel unpacking shipments of this compound should wear a protective gown and two pairs of gloves.[1]

  • The primary container should be cleaned before being moved to its designated storage location.[1]

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, separate from other non-hazardous chemicals.[5][6]

Preparation and Handling
  • All handling of powdered this compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to control exposure at the source.[3]

  • The work surface within the containment device should be covered with a disposable, plastic-backed absorbent pad.[1]

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage during solution transfer.[1]

Decontamination and Cleaning
  • All surfaces and equipment potentially contaminated with this compound must be decontaminated at the end of each procedure.

  • Use a two-step cleaning process: deactivation with an appropriate agent (e.g., sodium hypochlorite (B82951) solution), followed by cleaning with a detergent and water.

  • All cleaning materials must be disposed of as cytotoxic waste.

Spill Management
  • A cytotoxic spill kit must be readily available in all areas where this compound is handled.[7]

  • In the event of a spill, evacuate and secure the area to prevent further contamination.

  • Personnel cleaning the spill must wear the full PPE ensemble, including a respirator.

  • Absorb the spill with materials from the kit, clean the area as described above, and dispose of all contaminated materials as cytotoxic waste.[2]

Disposal Plan for this compound-Contaminated Waste

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to strict protocols to protect personnel and the environment.

Waste TypeDisposal ContainerProcedure
Sharps Puncture-resistant, leak-proof sharps container with a purple lid.[8]Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into the designated sharps container. Do not recap needles.
Solid Waste Thick, leak-proof plastic bags (purple) placed within a rigid, lidded container labeled "Cytotoxic Waste".[8]Includes gloves, gowns, absorbent pads, and other disposable materials. Solid waste should be double-bagged before being placed in the final disposal container.[6]
Liquid Waste Leak-proof, sealed container labeled "Cytotoxic Liquid Waste".Unused solutions or liquid waste containing this compound. Do not dispose of down the drain.

All cytotoxic waste must be segregated from other waste streams at the point of generation and stored in a secure, designated area until it can be collected for high-temperature incineration by a licensed hazardous waste contractor.[8][9]

Representative Experimental Protocol: Preparation of this compound Stock Solution for in vitro Cytotoxicity Assay

The following is a detailed methodology for preparing a stock solution of a potent cytotoxic compound like this compound for use in cell-based assays. This protocol is representative and should be adapted as necessary based on the specific experimental requirements.

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent dilutions for determining its cytotoxic effect on a cancer cell line.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Luer-lock syringes and sterile needles

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the target cell line

Procedure:

  • Pre-Handling Preparations:

    • Don all required PPE as specified in the table above.

    • Prepare the Class II BSC by decontaminating the work surface and placing a new disposable absorbent pad.

    • Assemble all necessary materials inside the BSC.

  • Weighing of this compound:

    • On a calibrated precision balance inside the BSC, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 300 g/mol , weigh 3 mg.

    • Handle the solid compound with care to avoid generating dust.

  • Solubilization:

    • Add the required volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. In the example above, add 1 mL of DMSO.[10]

    • Securely cap the tube and vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates. This is the 10 mM stock solution.

  • Preparation of Serial Dilutions:

    • Label sterile microcentrifuge tubes for the desired concentrations of your serial dilution.

    • To prepare working solutions, the DMSO stock is typically diluted in cell culture medium.[10] For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

    • Perform subsequent serial dilutions in culture medium to achieve the final concentrations required for the cytotoxicity assay.[11]

  • Post-Preparation:

    • Securely cap and label all stock and working solutions with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or as recommended for the specific compound.

    • Dispose of all contaminated materials (pipette tips, tubes, etc.) in the appropriate cytotoxic waste containers as outlined in the disposal plan.

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove PPE in the designated area, disposing of it as cytotoxic waste.

Visual Workflow and Logic Diagrams

To further clarify the procedural and logical relationships in handling this compound, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Full PPE PrepBSC Prepare BSC PPE->PrepBSC Enter designated area Weigh Weigh Compound PrepBSC->Weigh Begin experiment Solubilize Solubilize Weigh->Solubilize Dilute Prepare Dilutions Solubilize->Dilute Waste Segregate & Dispose Waste Dilute->Waste End of handling Decon Decontaminate Surfaces Waste->Decon DoffPPE Doff PPE Decon->DoffPPE

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_ppe PPE Selection Logic Task Handling Task BasePPE Base PPE: - Double Nitrile Gloves - Disposable Gown Task->BasePPE Powder Handling Powder? Splash Splash Risk? Powder->Splash No Respirator Add N95 Respirator Powder->Respirator Yes GogglesShield Add Goggles & Face Shield Splash->GogglesShield Yes FinalPPE Final PPE Ensemble Splash->FinalPPE No BasePPE->Powder Respirator->Splash GogglesShield->FinalPPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.